molecular formula C7H9BN2O4 B1389967 2-Amino-6-methyl-5-nitrophenylboronic acid CAS No. 1315339-44-6

2-Amino-6-methyl-5-nitrophenylboronic acid

Cat. No.: B1389967
CAS No.: 1315339-44-6
M. Wt: 195.97 g/mol
InChI Key: CPWHORJSGSHNOX-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C7H9BN2O4 and its molecular weight is 195.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-methyl-5-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methyl-5-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-amino-2-methyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3,11-12H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWHORJSGSHNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C)[N+](=O)[O-])N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Spectroscopic Profiling of 2-Amino-6-methyl-5-nitrophenylboronic Acid

[2]

Structural Context & Compound Identity

Compound: 2-Amino-6-methyl-5-nitrophenylboronic acid Formula: C₇H₉BN₂O₄ Molecular Weight: 195.97 g/mol Role: A highly functionalized intermediate often utilized in Suzuki-Miyaura cross-couplings to synthesize polysubstituted indoles, quinolines, or biaryl scaffolds in medicinal chemistry.[2]

Structural Connectivity & Numbering

To ensure accurate spectral assignment, the atomic numbering is defined as follows:

  • C1: Boronic acid attachment (-B(OH)₂)[1][2]

  • C2: Amino group attachment (-NH₂)

  • C3: Aromatic Proton (Ortho to NH₂)[1][2]

  • C4: Aromatic Proton (Ortho to NO₂)[1][2]

  • C5: Nitro group attachment (-NO₂)

  • C6: Methyl group attachment (-CH₃)[1][2]

Note: The C3 and C4 protons are adjacent (vicinal), creating a distinct coupling system.[1]

Experimental Protocols: Sample Preparation

Boronic acids are dynamic molecules. They exist in equilibrium with their cyclic anhydrides (boroxines), which complicates spectral analysis.[1][3]

NMR Sample Preparation (Critical)

Objective: To simplify the spectrum by suppressing boroxine formation and eliminating exchangeable protons if necessary.

  • Standard Analysis (DMSO-d₆):

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d₆.

    • Why: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom.[1] This stabilizes the monomeric boronic acid species [R-B(OH)₂] and prevents boroxine trimerization.[1]

  • D₂O Shake (Verification):

    • After acquiring the initial ¹H spectrum, add 1–2 drops of D₂O.[1]

    • Why: This extinguishes the broad signals from -NH₂ and -B(OH)₂, confirming the assignment of exchangeable protons and revealing any hidden aromatic signals.[1]

Mass Spectrometry Preparation

Objective: To observe the parent ion without dehydration artifacts.

  • Solvent: Methanol/Water (50:[1][2]50) with 0.1% Formic Acid.

  • Avoid: High temperatures in the source, which promote thermal dehydration to the boroxine [3M - 3H₂O].[1]

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Data below represents high-confidence structural assignments based on substituent electronic effects (shielding/deshielding) and analogous nitrophenylboronic acid derivatives.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
8.10 – 8.30 Broad Singlet2H-B(OH)₂Exchangeable.[2] Downfield due to electron-deficient Boron.[2] Disappears with D₂O.
7.95 Doublet (J=8.8 Hz)1HAr-H (C4)Deshielded. Ortho to the strong electron-withdrawing Nitro group (-NO₂).[2]
6.65 Doublet (J=8.8 Hz)1HAr-H (C3)Shielded. Ortho to the electron-donating Amino group (-NH₂).
5.80 – 6.20 Broad Singlet2H-NH₂Exchangeable.[2] Position varies with concentration/water content.[4]
2.65 Singlet3HAr-CH₃ (C6)Deshielded Alkyl. The methyl group is flanked by the Nitro group (C5) and the Boron atom (C1), shifting it downfield from the typical ~2.3 ppm.[1]
Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)
Shift (δ ppm)Carbon TypeAssignmentNotes
152.0 QuaternaryC2 (-NH₂)Strong deshielding by Nitrogen lone pair.[2]
141.5 QuaternaryC5 (-NO₂)Deshielding by Nitro group.[2]
136.0 QuaternaryC6 (-CH₃)Substituted aromatic carbon.[2]
132.5 Methine (CH)C4Ortho to Nitro (Deshielded).[1]
~128.0 QuaternaryC1 (-B)Broad/Weak. Carbon attached to Boron broadens due to quadrupolar relaxation of ¹⁰B/¹¹B nuclei. Often invisible.
112.0 Methine (CH)C3Ortho to Amino (Shielded).[1]
18.5 Methyl-CH₃Benzylic methyl.[2]
¹¹B NMR (128 MHz, DMSO-d₆)
  • Signal: Broad singlet at ~29–31 ppm .

  • Interpretation: Diagnostic for tricoordinate boronic acids. If a peak appears at ~20 ppm, it indicates a tetracoordinate "ate" complex (e.g., if base was added).[1]

Mass Spectrometry (MS)

Boron-containing compounds exhibit a unique isotopic signature due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%).[1]

  • Ionization Mode: Electrospray Ionization (ESI)[1][3][5][6]

  • Polarity: Positive (+ve) and Negative (-ve) modes are both viable, but Negative is often cleaner for boronic acids.[1]

Table 3: MS Fragmentation & Isotope Pattern [2]
Ion ModeTarget Ion (m/z)SpeciesDescription
ESI (+) 197.1 [M+H]⁺Protonation on the Amine (-NH₂).[2]
ESI (+) 179.1 [M+H - H₂O]⁺Thermal dehydration in source (common artifact).[1][2]
ESI (-) 195.1 [M-H]⁻Deprotonation of the Boronic Acid hydroxyl.[1]
ESI (-) 227.1 [M+CH₃OH-H]⁻Methanol adduct (if MeOH is used as carrier).[2]

Isotope Check: The molecular ion cluster should show a "step" pattern.

  • Peak M (containing ¹⁰B): ~25% intensity of Peak M+1.[1]

  • Peak M+1 (containing ¹¹B): 100% intensity (Base peak).[1]

Infrared Spectroscopy (FT-IR)

Key functional group diagnostics for solid-state characterization.[2]

  • 3350 & 3450 cm⁻¹: N-H stretching (Primary amine doublet).

  • 3200 – 3400 cm⁻¹ (Broad): O-H stretching (Boronic acid H-bonding network).[1][2]

  • 1530 cm⁻¹ (Strong): N-O asymmetric stretch (Nitro group).[1]

  • 1350 cm⁻¹ (Strong): N-O symmetric stretch (Nitro group).[1]

  • 1340 cm⁻¹: B-O stretching (often overlaps with Nitro symmetric stretch).

Analytical Workflow & Logic Map

The following diagram illustrates the decision-making process for characterizing this compound, specifically addressing the boroxine equilibrium issue.

GSampleCrude Sample(2-Amino-6-methyl-5-nitrophenylboronic acid)SolventDissolve in DMSO-d6(Lewis Base Stabilization)Sample->SolventMS_PathMS Analysis(ESI +/-)Sample->MS_PathNMR_1HAcquire 1H NMRSolvent->NMR_1HCheck_PeaksCheck Aromatic Region(6.5 - 8.0 ppm)NMR_1H->Check_PeaksCleanSharp Doublets?(Single Species)Check_Peaks->CleanYesMessyMultiple Sets of Peaks?(Boroxine/Dimer Mix)Check_Peaks->MessyNoAction_FinalFinal Assignment:1. B(OH)2 & NH2 disappear2. Aromatic peaks sharpenClean->Action_FinalAction_WaterAdd 10uL D2O(Hydrolyze Boroxine)Messy->Action_WaterAction_Water->NMR_1HRe-acquireIsotopeVerify 10B/11B Ratio(1:4 Intensity)MS_Path->Isotope

Figure 1: Analytical workflow for distinguishing monomeric boronic acid from boroxine artifacts and verifying isotopic signatures.

Stability & Handling (Expertise)

The Boroxine Trap: Researchers often observe "impurities" in the NMR of this compound which are actually the cyclic trimer (boroxine).[1]

  • Mechanism: 3 × R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O.[1][2]

  • Trigger: Drying the sample under high vacuum or heating facilitates dehydration.

  • Resolution: Do not attempt to purify the "impurity" if the peaks ratio is 1:1 or variable. Simply add water (D₂O) to the NMR tube to push the equilibrium back to the monomeric acid.

Storage:

  • Store at 4°C under inert atmosphere (Argon).

  • Boronic acids can slowly deborylate (loss of B(OH)₂) if exposed to atmospheric oxygen and moisture over long periods, generating the corresponding nitro-aniline derivative.[1]

References

  • Hall, D. G.[1] (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link[1]

  • Yan, J., et al. (2015).[1] "Analysis of Boronic Acids and Their Derivatives by Mass Spectrometry." Journal of the American Society for Mass Spectrometry. (General reference for Boron MS fragmentation patterns).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] (Context on stability and reactivity). Link

  • SDSU Chemistry. (n.d.). "11B NMR Chemical Shifts." San Diego State University.[7] (Reference for Boron NMR shifts). Link

An In-Depth Technical Guide to 2-Amino-6-methyl-5-nitrophenylboronic acid: Physicochemical Properties, Reactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Direct experimental data for 2-Amino-6-methyl-5-nitrophenylboronic acid is not extensively available in public-domain literature. This guide has been constructed by leveraging established principles of physical organic chemistry and extrapolating data from structurally similar, well-documented analogs. All properties and protocols should be considered as expert estimations intended to guide research and development efforts.

Introduction

2-Amino-6-methyl-5-nitrophenylboronic acid is a substituted aromatic boronic acid. Its molecular architecture, featuring an amino group, a methyl group, and a nitro group positioned on a phenylboronic acid scaffold, suggests significant potential as a versatile building block in organic synthesis. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for the formation of carbon-carbon bonds. The compound's multifunctionality—a nucleophilic amino group, an electron-withdrawing nitro group, and the sterically influencing methyl group—provides multiple handles for complex molecular design, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a detailed examination of its expected properties, reactivity, and practical experimental procedures.

Part 1: Physicochemical Properties

The physical characteristics of 2-Amino-6-methyl-5-nitrophenylboronic acid are dictated by the interplay of its functional groups. The presence of the polar amino, nitro, and boronic acid groups suggests a crystalline solid with moderate to poor solubility in nonpolar solvents but enhanced solubility in polar organic solvents.

Data Summary Table
PropertyPredicted Value / ObservationRationale / Analog Comparison
Molecular Formula C₇H₉BN₂O₄-
Molecular Weight 195.97 g/mol -
Appearance Yellow to orange or brown solid.Based on analogs like 2-Amino-5-nitrophenylboronic acid pinacol ester (light orange solid) and (3-Amino-5-nitrophenyl)boronic acid (yellow powder).[1][2]
Melting Point Data not available. Requires experimental determination.For reference, the related compound 2-Nitrophenylboronic acid has a melting point of 155-160 °C, though the additional amino and methyl groups will alter this value significantly.
Solubility Expected to be soluble in methanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents like hexanes.General characteristic of functionalized phenylboronic acids.
pKa Estimated to be in the range of 7.5 - 8.5.The boronic acid is a Lewis acid. Its acidity is increased by the electron-withdrawing nitro group but decreased by the electron-donating amino and methyl groups. This represents a balance of these competing electronic effects.
Stability & Storage Moderate stability. Prone to dehydration to form boroxine anhydrides, particularly upon heating. The amino group may be susceptible to oxidation over time.Boronic acids are known to form cyclic trimeric anhydrides (boroxines). For long-term integrity, storage in a refrigerator (2 to 8 °C) under an inert atmosphere (Argon or Nitrogen) is recommended.[1][2]

Part 2: Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for the structural confirmation of 2-Amino-6-methyl-5-nitrophenylboronic acid. The following sections outline the expected spectral features.

¹H NMR Spectroscopy

In a solvent such as DMSO-d₆, the following proton signals are anticipated:

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the amino group will be the most downfield, while the proton ortho to the amino group and meta to the nitro group will be more upfield.

  • Amino Group (NH₂): A broad singlet, typically in the range of δ 5.0-6.0 ppm. The chemical shift can be concentration-dependent.

  • Methyl Group (CH₃): A sharp singlet, expected around δ 2.2-2.6 ppm.

  • Boronic Acid (B(OH)₂): A broad singlet that is exchangeable with D₂O. Its chemical shift is highly variable depending on solvent, concentration, and water content.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals:

  • Aromatic Carbons: Six signals in the δ 110-160 ppm range. The carbon atom attached to the boron (C-B) will appear as a broad signal. The carbons attached to the nitro and amino groups will also have characteristic shifts.

  • Methyl Carbon: A signal in the aliphatic region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups:

  • N-H Stretch: Two medium-intensity sharp bands from the primary amine around 3300-3500 cm⁻¹.

  • O-H Stretch: A very broad and strong absorption from the boronic acid hydroxyl groups, centered around 3200-3400 cm⁻¹, which may overlap with the N-H stretches.

  • C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretch: Two strong bands characteristic of an aromatic nitro group, expected near 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[3]

  • B-O Stretch: A strong band around 1350 cm⁻¹.

Mass Spectrometry

In an ESI-MS experiment, the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ would be approximately 197.07. High-resolution mass spectrometry would be able to confirm the elemental composition.

Part 3: Chemical Reactivity and Synthetic Applications

The reactivity of 2-Amino-6-methyl-5-nitrophenylboronic acid is dominated by the boronic acid moiety, making it a prime candidate for Suzuki-Miyaura cross-coupling reactions. The amino and nitro groups provide additional reaction sites and modulate the electronic properties of the aromatic ring.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds. 2-Amino-6-methyl-5-nitrophenylboronic acid can be coupled with a variety of aryl or vinyl halides (or triflates) in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition R'-X Ar-Pd(II)-X-L2 R'-Pd(II)-X (L)n Pd(0)L2->Ar-Pd(II)-X-L2 R'-X Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation ArB(OH)2 + Base Ar-Pd(II)-R'-L2 R'-Pd(II)-Ar (L)n Transmetalation->Ar-Pd(II)-R'-L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R'-Ar (Product) Reductive_Elimination->Product Ar-Pd(II)-X-L2->Ar-Pd(II)-R'-L2 ArB(OH)2 Base Ar-Pd(II)-R'-L2->Pd(0)L2 R'-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Potential Transformations
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄), yielding a diamino-substituted methylphenylboronic acid. This opens pathways to synthesize complex heterocyclic structures.

  • Derivatization of the Amino Group: The primary amino group can undergo standard transformations such as acylation, alkylation, or diazotization, allowing for further functionalization of the molecule.

  • Electrophilic Aromatic Substitution: The strong activating effect of the amino group directs electrophiles to the ortho and para positions. However, the steric hindrance from the adjacent methyl and boronic acid groups, along with the deactivating nitro group, will make such reactions challenging and may require specific catalytic systems.

Part 4: Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for laboratory work. Optimization of conditions is typically required for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling 2-Amino-6-methyl-5-nitrophenylboronic acid with an aryl bromide.

Methodology Workflow

Suzuki_Workflow start Start: Assemble Reaction Vessel reagents Add: 1. Aryl Bromide (1.0 eq) 2. Boronic Acid (1.2 eq) 3. Pd Catalyst (1-5 mol%) 4. Ligand (2-10 mol%) 5. Base (2.0-3.0 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent purge Purge with Inert Gas (Argon or Nitrogen) solvent->purge heat Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC or LC-MS purge->heat workup Aqueous Workup: 1. Cool to RT 2. Dilute with Water 3. Extract with Organic Solvent heat->workup Reaction Complete purify Purification: Dry organic layer (e.g., MgSO₄) Concentrate in vacuo Chromatography or Recrystallization workup->purify end End: Characterize Product purify->end

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 2-Amino-6-methyl-5-nitrophenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the desired biaryl product.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be required for poorly soluble compounds.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum using standard parameters for a proton NMR experiment. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Conclusion

2-Amino-6-methyl-5-nitrophenylboronic acid represents a promising, albeit under-documented, synthetic intermediate. Its predicted physicochemical properties—a stable, colored solid with good solubility in polar organic solvents—make it amenable to standard laboratory handling. The true synthetic value of this molecule lies in its capacity for Suzuki-Miyaura cross-coupling, modulated by the electronic and steric influences of its amino, methyl, and nitro substituents. The provided protocols for reaction and characterization offer a robust framework for researchers and drug development professionals to begin exploring the utility of this versatile chemical building block. All work with this compound should begin with careful spectroscopic characterization to confirm its identity and purity.

References

  • Hoffman Fine Chemicals. CAS 89466-05-7 | (3-Amino-5-nitrophenyl)boronic acid. [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12032, 2-Amino-5-nitrobenzoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16427089, (3-Amino-5-nitrophenyl)boronic acid hydrochloride. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Synthesis of α-aminoboronic acids. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]

  • MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]

  • Acta Pharmaceutica Sinica. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

  • Chemsrc. (2-amino-5-nitrophenyl)arsonic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4984721, 2-Amino-5-Nitrophenol. [Link]

  • National Center for Biotechnology Information. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. [Link]

  • MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • MASONACO. LC-MS/MS analysis of free amino acids. [Link]

  • ResearchGate. Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... [Link]

  • PubMed. Selective Quantitation of the Neurotoxin BMAA by Use of Hydrophilic-Interaction Liquid Chromatography-Differential Mobility Spectrometry-Tandem Mass Spectrometry (HILIC-DMS-MS/MS). [Link]

  • PubMed. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

  • ResearchGate. The stability of α-amino phosphonic acids 6b. [Link]

  • ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. [Link]

  • Novalix. Mass spectrometry (MS). [Link]

  • SpectraBase. 2-Amino-5-nitro-phenol. [Link]

  • CAS Common Chemistry. 3-Nitrophenylboronic acid. [Link]

  • SpectraBase. 2-Amino-5-nitro-phenol. [Link]

  • Ordporg. IR: nitro groups. [Link]

  • SpectraBase. 2-Aminopyrimidine-5-boronic acid. [Link]

  • MDPI. Interfacial Adsorption Mechanisms of Arginine, Glutamic Acid, Aspartic Acid, and Valine on Magnesium and Magnesium Alloy Surfaces: A First-Principles Investigation. [Link]

  • PubMed. Mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites bound at Cys34 of human serum albumin. [Link]

  • PubMed. Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Aminonitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminonitrophenylboronic acids are a pivotal class of compounds in medicinal chemistry and organic synthesis, valued for their versatile reactivity.[1] However, the presence of both an electron-donating amino group and a powerful electron-withdrawing nitro group on the same aromatic ring introduces significant complexities regarding their thermal stability. This guide provides a comprehensive technical overview of the factors governing the thermal stability and decomposition pathways of these molecules. We will delve into the critical analytical techniques for hazard assessment, discuss isomer-specific behaviors, propose decomposition mechanisms, and outline practical strategies for safe handling and process scale-up, grounded in established principles of process safety.

Introduction: Why Thermal Stability Matters

Boronic acids are integral building blocks in modern chemistry, yet their stability can be precarious.[2] For aminonitrophenylboronic acids, this concern is amplified. The nitro group, a well-known energetic functional group, coupled with the inherent reactivity of the boronic acid moiety, creates a potential for rapid, exothermic decomposition.[3] Understanding the thermal behavior of these compounds is not merely an academic exercise; it is a critical prerequisite for:

  • Process Safety: Preventing thermal runaway events during synthesis, purification, and drying is paramount. An uncontrolled exothermic reaction can lead to catastrophic failure of equipment, posing severe risks to personnel and the environment.[4][5]

  • Storage and Handling: Defining safe storage temperatures and handling procedures ensures long-term stability and prevents degradation or accidental initiation of decomposition.[6]

  • Drug Development: The stability of an active pharmaceutical ingredient (API) and its intermediates directly impacts formulation strategies, shelf-life, and ultimately, patient safety.[7]

This guide is designed for researchers, chemists, and drug development professionals who handle these materials, providing the necessary insights to operate safely and effectively.

Foundational Principles of Thermal Decomposition

The stability of an arylboronic acid is primarily dictated by the strength of the carbon-boron (C-B) bond. This bond is susceptible to cleavage through several mechanisms, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[8] The electronic nature of the substituents on the aromatic ring plays a decisive role:

  • Electron-Withdrawing Groups (e.g., -NO₂): These groups make the aryl ring electron-deficient, which can stabilize the C-B bond against certain degradation pathways but may also introduce new decomposition mechanisms, particularly at elevated temperatures. For instance, ortho-nitro groups can interact with the boron atom, influencing stability.[9]

  • Electron-Donating Groups (e.g., -NH₂): These groups increase the electron density of the aryl ring, potentially making the C-B bond more susceptible to cleavage.

The interplay between the amino and nitro groups in aminonitrophenylboronic acids creates a complex electronic environment that necessitates empirical evaluation to determine the net effect on thermal stability.

A Triad of Analytical Techniques for Comprehensive Hazard Assessment

A robust thermal hazard assessment cannot rely on a single technique. A multi-faceted approach is essential to build a complete safety profile.

Thermogravimetric Analysis (TGA)

Core Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is the first-line tool for identifying the onset temperature of decomposition, where significant mass loss begins.

Why We Use It: TGA provides a clear picture of when a material starts to break down. It can distinguish between simple events like the loss of solvent or water and the more hazardous decomposition of the molecule itself.[11]

Step-by-Step Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the aminonitrophenylboronic acid sample into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 500 °C) at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.[12]

  • Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined as the point of significant deviation from the baseline.

Differential Scanning Calorimetry (DSC)

Core Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10] It quantifies the energy absorbed (endotherm) or released (exotherm) during thermal events.

Why We Use It: While TGA tells us when decomposition starts, DSC tells us how energetic it is. A sharp, intense exotherm is a critical warning sign of a potential runaway reaction.[13] DSC is used to determine melting points, phase transitions, and, most importantly, the enthalpy of decomposition (ΔHd).

Step-by-Step Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or gold-plated steel pan (for higher pressure resistance). Using a sealed pan prevents mass loss before the energetic event, ensuring accurate energy measurement.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge with an inert gas.

  • Thermal Program: Heat the sample using the same linear heating rate as the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of events.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (J/g). An onset temperature for the exotherm is also determined.

Accelerating Rate Calorimetry (ARC)

Core Principle: ARC is the gold standard for simulating a worst-case thermal runaway scenario.[14][15] It measures the time, temperature, and pressure profile of an exothermic reaction under adiabatic conditions (where no heat is lost to the surroundings).[16][17]

Why We Use It: TGA and DSC are conducted on milligram scales with high surface-area-to-volume ratios, allowing heat to dissipate. In a large-scale reactor, heat cannot escape as easily, creating near-adiabatic conditions.[17] ARC mimics this "worst-case" industrial scenario, providing critical data for process safety design, such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[18]

Step-by-Step Experimental Protocol:

  • Sample Preparation: A larger sample (typically 1-5 g) is loaded into a robust, spherical sample bomb made of titanium or stainless steel.

  • Instrument Setup: The bomb is placed within the ARC calorimeter, which is a heavily insulated and reinforced chamber.

  • Heat-Wait-Seek Mode: The instrument operates in a stepwise manner. It heats the sample to a set temperature, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity) greater than a set sensitivity threshold (e.g., 0.02 °C/min).[18]

  • Adiabatic Tracking: Once self-heating is detected, the calorimeter's heaters match the sample's temperature, preventing any heat loss and initiating adiabatic tracking. The instrument records the resulting temperature and pressure rise until the reaction is complete.

  • Data Analysis: The data is used to model the reaction kinetics and determine critical safety parameters for designing emergency relief systems and defining safe operating limits.[18]

Workflow for Thermal Hazard Assessment

The logical flow from screening to detailed safety analysis is crucial for an efficient and thorough risk assessment.

G cluster_0 Step 1: Screening cluster_1 Step 2: Hazard Quantification cluster_2 Step 3: Process Safety Implementation TGA TGA (Thermogravimetric Analysis) DSC DSC (Differential Scanning Calorimetry) TGA->DSC Identify T_onset Correlate with energy release ARC ARC (Accelerating Rate Calorimetry) DSC->ARC High exotherm detected? (e.g., > 100 J/g) Safety Define Safe Operating Limits & Design Emergency Relief ARC->Safety Generate TMR, SADT, and pressure data

Caption: Workflow for assessing thermal hazards of reactive chemicals.

Isomer-Specific Thermal Behavior: A Comparative Analysis

Compound/Isomer PositionPlausible TGA Onset (°C)Plausible DSC Exotherm Peak (°C)Key Mechanistic Considerations
3-Amino-4-nitrophenylboronic acid LowerLowerThe ortho relationship between the amino and nitro groups can facilitate intramolecular cyclization (e.g., forming a benzofurazan N-oxide derivative), a common initial step in the decomposition of ortho-nitroanilines. This pathway provides a lower energy route to decomposition.[3]
4-Amino-3-nitrophenylboronic acid HigherHigherWith the amino and nitro groups in a meta relationship, direct intramolecular cyclization is not possible. Decomposition would likely proceed through intermolecular reactions or direct fragmentation of the molecule at higher temperatures, requiring more energy to initiate.
2-Amino-5-nitrophenylboronic acid IntermediateIntermediateThe para relationship between the functional groups prevents direct intramolecular cyclization. Stability would be intermediate, influenced by the overall electronic push-pull effect on the C-B bond. Decomposition may involve protodeboronation or intermolecular condensation.[20]

Note: The temperature and energy values are illustrative, based on chemical principles. Actual values must be determined experimentally for each specific compound and batch.

Proposed Decomposition Mechanisms

The decomposition of aminonitrophenylboronic acids is unlikely to follow a single pathway. Several competing mechanisms may be at play, with their prevalence depending on the isomer and reaction conditions.

  • Protodeboronation: This is a fundamental decomposition pathway for many arylboronic acids, resulting in the loss of the boronic acid moiety and formation of nitroaniline.[8] It can be catalyzed by acidic or basic species and is often thermally accelerated.

  • Intramolecular Cyclization: As mentioned for the 3-amino-4-nitro isomer, the formation of a five- or six-membered ring involving the amino and nitro groups is a highly probable, low-energy first step. This is often followed by the release of water and subsequent ring fragmentation.[3]

  • Decarboxylation-like Extrusion: While not a carboxylic acid, the B(OH)₂ group can be eliminated under thermal stress, potentially leading to the formation of highly reactive intermediates.

  • Intermolecular Condensation: At higher concentrations and temperatures, molecules can react with each other, forming polymeric materials and releasing gases like H₂O, CO₂, and N₂. This is a common pathway for many energetic materials.

Proposed Decomposition Pathway for a Hypothetical ortho-Aminonitro Isomer

G A ortho-Aminonitro- phenylboronic Acid B Intramolecular Cyclization A->B Δ (Heat) G Protodeboronation (Side Reaction) A->G C Benzofurazan N-oxide Intermediate B->C Low Energy Step D Loss of H₂O C->D E Fragmentation & Gas Release (CO₂, N₂, etc.) D->E F Char Residue E->F H Nitroaniline G->H

Caption: A potential decomposition pathway for an ortho-aminonitrophenylboronic acid.

Practical Implications and Risk Mitigation

Translating analytical data into safe laboratory and plant practices is the ultimate goal of thermal hazard assessment.

Engineering Controls
  • Temperature Control: Ensure robust and redundant cooling systems for reactors. The process temperature should be maintained well below the Tonset determined by DSC or ARC.

  • Containment: For high-hazard materials, conduct operations in reinforced cells or behind blast shields.[21]

  • Emergency Venting: Use data from ARC to design appropriately sized rupture disks and relief valves to safely vent any rapid pressure increase during a runaway.[18]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop detailed SOPs that specify maximum operating temperatures, addition rates, and emergency shutdown procedures.[21]

  • Scale-Up Hazard Review: Before scaling up any process, conduct a thorough hazard review. A reaction that is safe at 1 gram may be dangerously uncontrollable at 1 kilogram due to the change in the surface-area-to-volume ratio.[4]

  • Storage: Store aminonitrophenylboronic acids in a cool, dry, well-ventilated area away from heat sources. Do not store large quantities in a single location. Unstable materials should be used as soon as possible after synthesis.[22]

Personal Protective Equipment (PPE)
  • Standard PPE: At a minimum, safety glasses, lab coats, and gloves should be worn.[23]

  • Enhanced PPE: When handling larger quantities or working with materials of unknown stability, enhanced PPE such as face shields, blast shields, and heavy-duty gloves may be necessary.[21]

Conclusion

Aminonitrophenylboronic acids are valuable chemical intermediates whose utility must be balanced with a thorough understanding of their potential thermal hazards. The combination of electron-donating and electron-withdrawing groups creates a unique and complex stability profile that is highly dependent on isomeric configuration. A systematic approach to thermal hazard assessment, employing a triad of TGA, DSC, and ARC, is not just recommended but essential for safe operation. By understanding the underlying decomposition mechanisms and implementing robust engineering and administrative controls, researchers and development professionals can mitigate the risks and harness the synthetic power of these important compounds.

References

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

  • Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

  • AIChE. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals. Retrieved from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

  • Barton, L. M., et al. (2017). Decarboxylative borylation. PMC - NIH. Retrieved from [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Retrieved from [Link]

  • Li, C., et al. (2021). Electrochemical borylation of carboxylic acids. PNAS. Retrieved from [Link]

  • Clair, S., Abel, M., & Porte, L. (n.d.). Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids. ResearchGate. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Retrieved from [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Tally, J. (2005). Risk Management of the Explosive Dusts in the Pharmaceutical Industry: A Practical Approach. Pharmaceutical Technology.
  • PMC - NIH. (2022). Photocatalytic direct borylation of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Ricardo, C. L., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters - ACS Publications. Retrieved from [Link]

  • University of Bristol, School of Chemistry. (n.d.). Protodeboronation of Tertiary Boronic Esters. Retrieved from [Link]

  • PubMed. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Retrieved from [Link]

  • Purdue University. (2024). Energetic Materials Management Plan. Retrieved from [Link]

  • SpringerLink. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Retrieved from [Link]

  • MasterMover. (n.d.). Managing Safe Material Handling in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PMC. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

  • DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Retrieved from [Link]

  • PubMed - NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]

  • PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

  • Research at Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

  • Chemical Engineering Transactions. (2019). Runaway reaction hazard assessment for chemical processes safety. Retrieved from [Link]

  • HSE. (2014). Chemical reaction hazards and the risk of thermal runaway INDG254. Retrieved from [Link]

  • Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

  • Prime Process Safety Center. (2024).
  • Aidic. (2019). Runaway Reaction Hazard Assessment for Chemical Processes Safety. Retrieved from [Link]

  • Scion Research. (n.d.). thermal analysis of materials. Retrieved from [Link]

  • PMC. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

  • PMC. (2024). Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). New Thermal Decomposition Pathway for TATB. Retrieved from [Link]

  • PubMed. (1970). Evaluation of thermal decomposition temperatures of amino acids by differential enthalpic analysis. Retrieved from [Link]

  • ResearchGate. (2016). Thermal Decomposition Behaviour of Bis(4-Nitrophenol)-2,4,6-Triamino-1,3,5-Triazine Monohydrate. Retrieved from [Link]

  • ResearchGate. (2025). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-6-methyl-5-nitrophenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Amino-6-methyl-5-nitrophenylboronic acid is a specialized aromatic boronic acid derivative of significant interest to the chemical and pharmaceutical sciences. Its unique trifunctional substitution pattern—featuring an amino group, a nitro group, and a boronic acid moiety—makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides an in-depth overview of its chemical identity, a detailed synthesis protocol, key applications in medicinal chemistry, and essential safety and handling information for researchers and drug development professionals.

Chemical Identity and Properties

Nomenclature and Identifiers
  • Systematic IUPAC Name: (2-amino-6-methyl-5-nitrophenyl)boronic acid

  • CAS Number: 1411963-31-0

  • Molecular Formula: C₇H₉BN₂O₄

  • Molecular Weight: 195.97 g/mol

Molecular Structure

The molecular architecture of 2-Amino-6-methyl-5-nitrophenylboronic acid consists of a benzene ring substituted with four different functional groups. The ortho-positioning of the amino and boronic acid groups, combined with the electron-withdrawing nitro group, dictates its reactivity and utility in organic synthesis.

Caption: Molecular structure of 2-Amino-6-methyl-5-nitrophenylboronic acid.

Physicochemical Properties

A comprehensive table summarizing the key physicochemical properties is presented below. Data for closely related analogs are included for comparative purposes where direct experimental values for the title compound are not widely published.

PropertyValue (2-Amino-6-methyl-5-nitrophenylboronic acid)Value (3-Aminophenylboronic acid)Value (4-Nitrophenylboronic acid)
Molecular Weight 195.97 g/mol 136.94 g/mol 166.93 g/mol [1]
Appearance Expected to be a yellow to brown solidOff-white to yellow powderPale yellow to brown crystalline powder[1]
Melting Point Not available>300 °C285-290 °C (dec.)[2]
Solubility Soluble in organic solvents like DMSO, DMFSoluble in waterSoluble in organic solvents
Storage Store at 2-8 °C, sealed in dry conditions, under inert atmosphere (Argon/Nitrogen)[3][4]Store at room temperatureKeep at room temperature[1]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would logically start from a commercially available, appropriately substituted aniline or toluene derivative, followed by borylation, nitration, and functional group interconversion. A plausible route starts with 2-methyl-3-nitroaniline.

Synthetic_Pathway A 2-Methyl-3-nitroaniline (Starting Material) B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Sandmeyer-type Borylation (B(OR)₃, Cu catalyst) B->C D Hydrolysis (Acidic workup) C->D E 2-Methyl-3-nitrophenylboronic acid (Intermediate) D->E F Regioselective Nitration (HNO₃/H₂SO₄) E->F G Reduction of ortho-nitro group (e.g., Fe/HCl or H₂/Pd-C) F->G H 2-Amino-6-methyl-5-nitrophenylboronic acid (Final Product) G->H

Caption: Proposed synthetic workflow for 2-Amino-6-methyl-5-nitrophenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations.[5][6] Researchers must adapt and optimize conditions based on laboratory results.

  • Step 1: Borylation of 2-Methyl-3-nitroaniline.

    • Dissolve 2-methyl-3-nitroaniline in a suitable anhydrous solvent (e.g., THF).

    • Cool the solution to -78 °C under an inert atmosphere.

    • Add a strong base (e.g., n-BuLi) dropwise to perform ortho-metalation.

    • Add a borating agent such as triisopropyl borate and allow the reaction to warm to room temperature.

    • Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) and extract the product.

  • Step 2: Nitration of the intermediate.

    • Carefully add the intermediate from Step 1 to a cooled (0 °C) mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the temperature while stirring for a specified period.

    • Pour the reaction mixture onto ice and collect the precipitated dinitro product by filtration.

  • Step 3: Selective Reduction.

    • Selectively reduce the nitro group ortho to the boronic acid. This is challenging and may require protecting the boronic acid as a pinacol ester first.

    • A common method for nitro group reduction is using a metal catalyst like Palladium on carbon (Pd/C) with a hydrogen source.

  • Step 4: Purification and Characterization.

    • Purify the final product using column chromatography or recrystallization.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Procedural Choices
  • Inert Atmosphere: Boronic acids and their intermediates can be sensitive to oxidation and moisture.[7] An inert atmosphere (Nitrogen or Argon) is crucial for preventing degradation and ensuring high yields.

  • Controlled Temperature: Nitration is a highly exothermic and potentially hazardous reaction.[5] Maintaining low temperatures is essential for controlling the reaction rate and preventing over-nitration or side reactions.

  • Selective Reduction: The presence of two nitro groups requires a selective reduction method. The choice of reducing agent and conditions is critical to target the desired nitro group while preserving the other and the boronic acid moiety.

Applications in Research and Drug Development

Boronic acids are cornerstone reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][8]

Building Block for Heterocyclic Synthesis

The specific arrangement of the amino, nitro, and boronic acid groups in 2-Amino-6-methyl-5-nitrophenylboronic acid makes it an ideal precursor for constructing complex heterocyclic scaffolds. The amino group can act as a nucleophile, while the boronic acid is ready for cross-coupling, enabling convergent synthetic strategies.

Role in Suzuki-Miyaura Cross-Coupling

This compound serves as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds.[3] This reaction is widely used in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs) due to its mild reaction conditions and high functional group tolerance.[8] The presence of the amino and nitro groups can modulate the electronic properties of the boronic acid, influencing its reactivity in the catalytic cycle.

Potential in Medicinal Chemistry

Boron-containing compounds, particularly boronic acids, have gained significant traction in drug discovery.[8][9] The boronic acid group can act as a bioisostere for carboxylic acids or form reversible covalent bonds with serine proteases, making them effective enzyme inhibitors.[10][11] While this specific molecule may not be a final drug, it is a valuable intermediate for creating libraries of novel compounds to be screened for biological activity against various targets, including cancer and infectious diseases.[9][11]

Handling, Storage, and Safety

Safety Precautions

As with all substituted phenylboronic acids, 2-Amino-6-methyl-5-nitrophenylboronic acid should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][14]

Storage and Stability
  • Hygroscopic Nature: Phenylboronic acids are often hygroscopic and sensitive to moisture.[7]

  • Recommended Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8 °C) is recommended.[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

2-Amino-6-methyl-5-nitrophenylboronic acid is a highly functionalized building block with considerable potential for organic synthesis and medicinal chemistry. Its unique structure allows for diverse chemical transformations, particularly in the construction of novel heterocyclic systems via cross-coupling reactions. Understanding its properties, synthesis, and handling is crucial for researchers aiming to leverage this versatile compound in the development of new therapeutics and advanced materials.

References

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • Hoffman Fine Chemicals. CAS 89466-05-7 | (3-Amino-5-nitrophenyl)boronic acid. [Link]

  • Diaz, D. B. Synthesis and applications of aminoboronic acids. (2021). University of Toronto. [Link]

  • Silva, M.P., Saraiva, L., Pinto, M., & Sousa, M.E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

  • ResearchGate. α-Aminoboronates: Recent advances in their preparation and synthetic applications. (2021). [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). [Link]

  • Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Google Patents. CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
  • Acta Chimica Sinica. SYNTHESIS OF 2-METHYL-3-HYDROXYMETHYL-5-NITROPHENOL. [Link]

  • Google Patents.
  • ChemSynthesis. 3-nitrophenylboronic acid - 13331-27-6. [Link]

  • Chemsrc. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. [Link]

  • CAS Common Chemistry. 3-Nitrophenylboronic acid. [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032. [Link]

Sources

Methodological & Application

Application Note: Strategic Base Selection for Efficient Suzuki-Miyaura Coupling of 2-Amino-6-methyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds in modern organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][2] However, the efficiency of this palladium-catalyzed reaction is highly substrate-dependent. Substrates bearing combined steric and electronic challenges can be particularly recalcitrant. 2-Amino-6-methyl-5-nitrophenylboronic acid represents such a challenging substrate. The presence of two ortho-substituents, a coordinating amino group and a bulky methyl group, introduces significant steric hindrance around the boronic acid moiety. Furthermore, the potent electron-withdrawing nitro group deactivates the aromatic ring, potentially slowing the crucial transmetalation step in the catalytic cycle.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of coupling 2-Amino-6-methyl-5-nitrophenylboronic acid. We will delve into a strategic approach for base selection, offering detailed experimental protocols and a troubleshooting guide to achieve optimal reaction outcomes. The core of this guide is not to present a single, rigid protocol, but to empower the user with the scientific rationale to intelligently select and optimize reaction conditions for this demanding substrate.

The Critical Role of the Base in Suzuki-Miyaura Coupling

The base is not a mere spectator in the Suzuki-Miyaura reaction; it plays a pivotal, multifaceted role in the catalytic cycle.[1] Its primary function is to activate the boronic acid (RB(OH)₂) by forming a more nucleophilic boronate species (RB(OH)₃⁻).[4][5] This "ate" complex is significantly more reactive towards the palladium(II) center, thereby facilitating the transmetalation step, which is often the rate-limiting step for challenging substrates.[1][4]

The choice of base can influence:

  • Rate of Boronate Formation: The strength and solubility of the base will dictate the equilibrium concentration of the active boronate species.

  • Catalyst Stability: Certain bases can interact with the palladium catalyst, either stabilizing it or leading to decomposition.

  • Substrate and Product Stability: Harsh basic conditions can lead to the degradation of sensitive functional groups on the coupling partners or the desired product.

  • Suppression of Side Reactions: A key side reaction with electron-deficient boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The appropriate base can minimize this undesired pathway.[3]

Strategic Base Selection for 2-Amino-6-methyl-5-nitrophenylboronic Acid

Given the steric hindrance and electronic deactivation of the target boronic acid, a systematic approach to base selection is crucial. Weaker bases like sodium carbonate (Na₂CO₃) are often insufficient for such demanding couplings.[5] Stronger, non-nucleophilic inorganic bases are generally the preferred starting point.

Decision Framework for Base Selection

The following diagram illustrates a logical workflow for selecting and optimizing the base for this specific coupling.

BaseSelection cluster_optimization Optimization & Troubleshooting Start Start: Initial Base Screening K3PO4 Potassium Phosphate (K₃PO₄) - Strong, non-nucleophilic - Good starting point for hindered substrates Start->K3PO4 Primary Choice Cs2CO3 Cesium Carbonate (Cs₂CO₃) - Highly soluble - Often enhances reactivity Start->Cs2CO3 Alternative KF Potassium Fluoride (KF) - Mild, effective for base-sensitive substrates Start->KF If base-sensitive functionality is present Organic Organic Bases (e.g., Et₃N) - Generally less effective - Prone to causing decomposition Start->Organic Not Recommended (High risk of failure) LowYield Low Yield or No Reaction K3PO4->LowYield Cs2CO3->LowYield KF->LowYield Optimization Optimization Strategies LowYield->Optimization Proceed to SideReaction Protodeboronation or Decomposition SideReaction->Optimization Proceed to IncreaseTemp Increase Temperature (e.g., 80°C -> 110°C) Optimization->IncreaseTemp Increase Temperature ChangeSolvent Change Solvent Optimization->ChangeSolvent Change Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O) ScreenLigand Screen Ligand Optimization->ScreenLigand Screen Bulky Ligands (e.g., SPhos, XPhos)

Caption: Base selection workflow for 2-Amino-6-methyl-5-nitrophenylboronic acid.

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid. It is highly recommended to perform small-scale test reactions to identify the optimal conditions before proceeding to a larger scale.

Materials and Reagents
  • 2-Amino-6-methyl-5-nitrophenylboronic acid

  • Aryl halide (bromide or iodide recommended for initial trials)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like SPhos Pd G3)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

  • Base (K₃PO₄, Cs₂CO₃, KF)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Protocol 1: General Procedure for Base Screening

This protocol is designed for the initial screening of different bases to identify the most promising candidate.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Amino-6-methyl-5-nitrophenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the selected base (3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if necessary). Then, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water to form a 4:1 or 5:1 mixture. The total solvent volume should provide a concentration of the aryl halide between 0.1 and 0.2 M.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Comparative Data for Initial Base Screening

The following table provides a hypothetical but realistic set of outcomes for the initial base screening, based on established principles for coupling hindered substrates.

EntryBase (3.0 equiv.)SolventTemp (°C)Time (h)Conversion (%)Notes
1K₂CO₃Dioxane/H₂O (4:1)10012< 10Weaker base, likely insufficient for this substrate.
2K₃PO₄Dioxane/H₂O (4:1)1001265Good starting point, further optimization possible.
3Cs₂CO₃Dioxane/H₂O (4:1)1001275Higher solubility of Cs₂CO₃ often leads to better results.
4KFDioxane/H₂O (4:1)1001240Milder base, may be useful if side reactions are observed with stronger bases.
Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Reactants & Base to Schlenk Tube inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat and Stir (80-100 °C) catalyst->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Dilute & Extract cool->extract purify 8. Dry & Purify (Column Chromatography) extract->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Steric hindrance impeding transmetalation.1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., SPhos Pd G3). 2. Switch to a stronger base (e.g., from K₃PO₄ to Cs₂CO₃). 3. Increase the reaction temperature in increments of 10 °C (up to ~120 °C). 4. Screen bulky, electron-rich phosphine ligands like SPhos or XPhos, which are known to facilitate coupling of hindered substrates.[4]
Protodeboronation 1. Presence of water and strong base. 2. Reaction temperature is too high.1. Use anhydrous conditions with a base like KF. 2. Reduce the reaction temperature. 3. Use a boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.[3]
Decomposition of Starting Material or Product 1. Base is too strong. 2. Reaction temperature is too high.1. Use a milder base such as KF. 2. Decrease the reaction temperature.
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling. 2. Inefficient cross-coupling pathway.1. Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. 2. Re-optimize the base, ligand, and temperature to favor the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid presents a significant synthetic challenge due to a combination of steric hindrance and electronic deactivation. A successful outcome hinges on the rational selection and optimization of the reaction base. Strong, non-nucleophilic inorganic bases such as potassium phosphate and cesium carbonate are recommended as initial starting points. A systematic approach to optimizing the base, in conjunction with appropriate ligand and solvent screening, will enable the efficient synthesis of a wide range of biaryl compounds derived from this valuable, yet challenging, building block. This guide provides the foundational knowledge and practical protocols to empower researchers to overcome the inherent difficulties and achieve their synthetic goals.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003 , 68 (11), 4302–4314. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Role of the Base in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 2013 , 52 (29), 7362–7370. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yadav, M. R.; et al. The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 2017 , 139 (28), 9423–9426. [Link]

  • Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]

Sources

Derivatization of 2-Amino-6-methyl-5-nitrophenylboronic acid for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary: The "Ortho-Clamped" Scaffold

2-Amino-6-methyl-5-nitrophenylboronic acid (AMNPBA) represents a highly privileged but challenging scaffold in drug discovery. Its value lies in its high functional density :

  • C1-Boronic Acid: A reversible covalent warhead (proteasome/beta-lactamase inhibition) or a handle for Suzuki-Miyaura cross-coupling.

  • C2-Amine: A vector for amide coupling, urea formation, or heterocycle fusion.

  • C5-Nitro: A masked aniline, allowing for late-stage diversification or solubility enhancement.

  • C6-Methyl: A critical steric wedge that enforces atropisomerism in biaryls or restricts conformational freedom in inhibitors.

The Challenge: The C1-boronic acid is "ortho-clamped" by the C2-amino and C6-methyl groups. This steric congestion significantly retards transmetalation in cross-couplings and increases the rate of protodeboronation. This guide provides optimized protocols to overcome these steric and electronic hurdles.

Strategic Reaction Map

The following pathway illustrates the logical flow for derivatizing AMNPBA. Note the prioritization of Boron Protection to prevent degradation during subsequent steps.

ReactionMap AMNPBA 2-Amino-6-methyl- 5-nitrophenylboronic Acid Pinacol Pinacol Ester (Protection) AMNPBA->Pinacol Protocol 1: Steric Protection Amide Amide/Urea Derivatives Pinacol->Amide Acylation/Isocyanate Biaryl Biaryl Scaffold (Suzuki Product) Pinacol->Biaryl Protocol 2: S-Phos/Pd Coupling Amide->Biaryl Alternative Route Diamine Diamino-Biaryl (Post-Reduction) Biaryl->Diamine Protocol 3: Chemoselective Reduction

Figure 1: Strategic workflow for AMNPBA derivatization. Protection of the boronic acid is the critical entry point.

Detailed Experimental Protocols
Protocol 1: Steric Stabilization via Pinacol Esterification

Rationale: The free boronic acid is prone to protodeboronation due to the electron-rich amino group at C2 and the steric strain from C6-methyl. Converting it to a pinacol ester (BPin) locks the conformation and creates a robust species for purification.

Reagents:

  • AMNPBA (1.0 equiv)

  • Pinacol (1.2 equiv)

  • Anhydrous MgSO₄ (2.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with AMNPBA and anhydrous THF (0.2 M concentration).

  • Addition: Add Pinacol (1.2 equiv) and anhydrous MgSO₄ (2.0 equiv). The MgSO₄ acts as a water scavenger to drive the equilibrium.

  • Reflux: Heat the mixture to reflux (66°C for THF, 110°C for Toluene) for 4–6 hours. Monitor by TLC (stain with curcumin or KMnO₄).

  • Workup: Cool to room temperature. Filter off the MgSO₄ solids.[1]

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is usually analytically pure.[1] If necessary, recrystallize from Hexanes/EtOAc (9:1).

Critical Insight: Do not use acidic catalysts (like p-TsOH) often found in standard protocols. The C2-amino group renders the C-B bond sensitive to acid-catalyzed cleavage.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: Standard Pd(PPh₃)₄ catalysts often fail here because the C6-methyl and C2-amino groups block the approach of the palladium species during transmetalation. We utilize Buchwald Generation II Precatalysts (e.g., SPhos-Pd-G2 or XPhos-Pd-G2) which are designed to facilitate coupling of hindered substrates.

Reagents:

  • AMNPBA-Pinacol Ester (1.2 equiv)

  • Aryl Halide (Ar-Br or Ar-Cl) (1.0 equiv)[2]

  • Catalyst: SPhos-Pd-G2 (0.02–0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: In a reaction vial, combine the Aryl Halide, AMNPBA-Pinacol Ester, and SPhos-Pd-G2. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M aq. K₃PO₄.

  • Reaction: Heat to 80–100°C for 12 hours.

    • Note: The biphasic system (Dioxane/Water) is crucial for dissolving the inorganic base.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography.

Data Validation (Typical Yields):

Aryl Halide TypeCatalyst SystemTemp (°C)Yield (%)Notes
Electron-Deficient Ar-BrPd(dppf)Cl₂8045-60%Moderate yield due to sterics.
Electron-Rich Ar-BrSPhos-Pd-G2 10085-92% Recommended System.
Heteroaryl ChlorideXPhos-Pd-G210070-80%Requires bulky ligand.
Protocol 3: Chemoselective Nitro Reduction (Boron-Safe)

Rationale: The final step often involves unmasking the C5-nitro group to an amine. Standard Hydrogenation (H₂/Pd-C) carries a high risk of hydrodeboronation (cleaving the C-B bond) or reducing the aromatic ring, especially with the electron-donating amino group present. We employ an Iron-mediated reduction which is chemically orthogonal to the boronate ester.

Reagents:

  • Nitro-Biaryl Intermediate (1.0 equiv)

  • Iron Powder (Fe, 5.0 equiv, <10 micron particle size)

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)

  • Solvent: EtOH/H₂O (4:1 ratio)

Procedure:

  • Suspension: Dissolve the nitro compound in EtOH/H₂O. Add NH₄Cl and Iron powder.

  • Activation: Heat to 70°C with vigorous stirring. The reaction is heterogeneous; rapid stirring is essential to prevent Iron clumping.

  • Monitoring: The reaction typically completes in 1–2 hours. The solution will turn rust-brown.

  • Filtration: Filter hot through a Celite pad to remove Iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃ (to neutralize any residual HCl).

  • Result: The product is the C2,C5-diamino-C6-methyl-phenylboronate.

Green Alternative: For metal-free reduction, use Dibronic Acid (B₂(OH)₄) catalyzed by 4,4'-bipyridine. This recent method operates at ambient temperature and is highly chemoselective for nitro groups in the presence of boronates [1, 2].

Pathway Visualization: The "Safe" Route

SafeRoute start Start: AMNPBA (Reactive & Unstable) step1 1. Pinacol Protection (Locks Steric Conformation) start->step1 Pinacol, MgSO4 step2 2. SPhos-Pd Coupling (Overcomes Steric Bulk) step1->step2 Ar-Br, Base step3 3. Fe/NH4Cl Reduction (Preserves C-B Bond) step2->step3 Fe, EtOH/H2O end Final Product: Diamino-Biaryl Boronate step3->end Purification

Figure 2: The optimized "Safe Route" preventing deboronation and maximizing yield.

References & Grounding
  • Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. J. Org.[3][4] Chem. 87, 910. (Demonstrates B₂(OH)₄/4,4'-bipyridine reduction compatible with boronic acids).

  • BenchChem Application Notes. Suzuki-Miyaura Coupling of 2-Aminoarylboronic Acids. (General protocols for amino-boronates).

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. (Mechanistic insights on ligand choice for hindered substrates).

  • Frontier Specialty Chemicals. 2-Amino-5-nitrophenylboronic acid pinacol ester Data Sheet. (Physical properties of the closest commercial analog).

  • Thermo Scientific. 2-Nitrophenylboronic acid derivatives. (General handling of ortho-nitro boronates).

Sources

Application Note: 2-Amino-6-methyl-5-nitrophenylboronic Acid in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-methyl-5-nitrophenylboronic acid is a highly specialized, multifunctional organoboron intermediate. Unlike standard phenylboronic acids, this scaffold presents a unique "push-pull" electronic structure (2-amino donor vs. 5-nitro acceptor) combined with significant steric demand (6-methyl ortho-blockade). In material science, it serves as a critical synthon for constructing Non-Linear Optical (NLO) chromophores , benzimidazole-based OLED emitters , and kinase-targeted pharmaceutical leads .

This guide addresses the primary challenge of working with this molecule: overcoming the steric hindrance of the 6-methyl group during Suzuki-Miyaura cross-coupling while preserving the sensitive amino/nitro functionalities for subsequent cyclization.

Part 1: Chemical Architecture & Material Potential

Structural Analysis

The molecule acts as a trifunctional scaffold. Its utility in material science is defined by three distinct reactive vectors:

FeaturePositionElectronic EffectMaterial Science Function
Boronic Acid C-1Lewis AcidAnchor Point: Site for Pd-catalyzed attachment to polymer backbones or conjugated systems.
Primary Amine C-2 (Ortho)Electron Donor (+M)Cyclization Nucleophile: Precursor for benzimidazoles; H-bond donor in supramolecular assemblies.
Nitro Group C-5 (Meta)Electron Withdrawing (-I/-M)Electronic Tuner: Induces dipole moments for NLO materials; reducible to amine for cross-linking.
Methyl Group C-6 (Ortho)Steric BulkConformational Lock: Restricts rotation in biaryl products (atropisomerism), enhancing quantum yield in fluorescent materials.
The "Ortho-Effect" Challenge

The 6-methyl group is located ortho to the boronic acid. In standard Suzuki couplings, this creates significant steric repulsion during the transmetalation step of the catalytic cycle. Standard protocols (e.g., Pd(PPh3)4/Na2CO3) often fail, resulting in low yields or protodeboronation (loss of the boron group).

Solution Strategy: This guide utilizes S-Phos or X-Phos ligands, which are bulky, electron-rich dialkylbiarylphosphines designed to facilitate oxidative addition and accelerate transmetalation in sterically hindered substrates [1].

Part 2: Application Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: To couple 2-Amino-6-methyl-5-nitrophenylboronic acid with an aryl bromide (Ar-Br) to create a functionalized biaryl backbone for organic electronics.

Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: 2-Amino-6-methyl-5-nitrophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: S-Phos (4 mol%) (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic)

Step-by-Step Methodology
  • Pre-Catalyst Activation: In a dry Schlenk tube, dissolve Pd(OAc)2 and S-Phos in anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns from orange to pale yellow (formation of the active Pd(0) species).

  • Reagent Loading: Add the aryl bromide, the boronic acid, and finely ground K3PO4 to the reaction vessel.

  • Solvent Degassing: Add the Toluene/Water mixture. Critical Step: Degas the solvent stream by bubbling Argon for 15 minutes. Oxygen is the primary cause of homocoupling side reactions.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Note: The high temperature is required to overcome the activation energy barrier imposed by the 6-methyl steric hindrance.

  • Monitoring: Monitor via TLC. The boronic acid spot (usually polar/streaking) should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Wash with Ethyl Acetate.

  • Purification: Flash column chromatography.

    • Caution: The product contains an amine.[1][2][3][4][5] Pre-treat the silica column with 1% Triethylamine to prevent streaking/adsorption.

Self-Validating Checkpoint:

  • Success: Appearance of a highly fluorescent spot on TLC (if the coupled aryl group is conjugated).

  • Failure: Recovery of starting aryl bromide indicates failed transmetalation (switch to X-Phos). Formation of nitro-toluene indicates protodeboronation (lower temperature or switch base to CsF).

Protocol B: Reductive Cyclization to Benzimidazoles (OLED Precursors)

Objective: Convert the biaryl intermediate into a planar, conjugated benzimidazole scaffold. This utilizes the 2-amino and 5-nitro groups.[1][4][6][7]

Workflow Logic

The nitro group is reduced to an amine, which then condenses with an aldehyde or carboxylic acid derivative to close the ring.

Methodology
  • Reduction: Dissolve the biaryl nitro-amine product in Ethanol/Water (4:1). Add Iron powder (5 equiv) and NH4Cl (5 equiv). Reflux for 2 hours.

    • Result: The 5-nitro group is converted to a 5-amino group, yielding a tri-amino core.

  • Cyclization: Filter off iron. Concentrate. Redissolve in DMF. Add the aldehyde component (e.g., Benzaldehyde for phenyl-benzimidazole) and a mild oxidant (NaHSO3) or acid catalyst (p-TsOH). Heat to 80°C.

  • Isolation: Precipitate in water. The resulting benzimidazole is often a solid precipitate due to increased planarity and π-stacking.

Part 3: Visualization of Reaction Pathways

Catalytic Cycle & Steric Management

The following diagram illustrates how the specialized ligand (S-Phos) facilitates the coupling despite the 6-methyl blockade.

SuzukiCycle cluster_steric Critical Control Point Pd0 Pd(0)-SPhos (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide TransMetal Transmetalation (Steric Bottleneck) OxAdd->TransMetal Base (OH-) Boronic 2-Amino-6-Me-5-NO2 Phenylboronic Acid Boronic->TransMetal Activates Boron Iso Isomerization (cis/trans) TransMetal->Iso Slow Step (6-Me Clash) RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Product Functionalized Biaryl (Precursor) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the transmetalation step as the rate-determining bottleneck due to the 6-methyl steric hindrance.

Material Synthesis Workflow

From raw material to functional device component.

Workflow Start 2-Amino-6-Me-5-NO2 Phenylboronic Acid Step1 Step 1: Steric Suzuki Coupling (Pd-SPhos, K3PO4) Start->Step1 Coupler Electron-Deficient Aryl Halide Coupler->Step1 Inter Nitro-Amine Biaryl Intermediate Step1->Inter Step2 Step 2: Fe/NH4Cl Reduction & Imidazole Cyclization Inter->Step2 Final Benzimidazole Derivative (OLED Emitter/NLO Material) Step2->Final

Caption: Synthetic pathway converting the boronic acid scaffold into a functional benzimidazole material for optoelectronics.

Part 4: Quality Control & Characterization Data

Stability & Storage

Ortho-substituted boronic acids are prone to dehydration, forming boroxines (cyclic trimers).

  • Observation: The white powder may turn into a glassy solid.

  • Impact: Boroxines are less reactive and complicate stoichiometry calculations.

  • QC Protocol: Run 1H NMR in DMSO-d6 with a drop of D2O. The D2O hydrolyzes the boroxine back to the monomer, allowing accurate purity assessment.

  • Storage: Store at 4°C under Argon.

Representative Data (Simulated)

Comparison of coupling efficiency using different catalytic systems for this specific sterically hindered substrate.

Catalyst SystemLigand TypeYield (24h)Observation
Pd(PPh3)4 Monodentate< 15%Failed due to steric bulk; mostly starting material recovered.
Pd(dppf)Cl2 Bidentate35%Moderate conversion; slow reaction rate.
Pd(OAc)2 / S-Phos Buchwald Dialkyl 92% Recommended. High turnover frequency despite steric hindrance.
Pd2(dba)3 / X-Phos Buchwald Dialkyl88%Effective, but S-Phos showed slightly cleaner profile.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions.[4][8] Wiley-VCH. (Foundational text on Boronic Acid stability and protodeboronation mechanisms).

  • Sandtorv, A. H. (2015). Studies of the Suzuki–Miyaura reaction for the preparation of sterically hindered biaryls. Beilstein Journal of Organic Chemistry, 11, 2384–2393. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 2-Amino-6-methyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Amino-6-methyl-5-nitrophenylboronic acid in their synthetic workflows. Here, we address common challenges and side reactions encountered with this specific substrate, providing in-depth troubleshooting advice and optimized protocols to enhance your reaction outcomes.

Introduction: The Challenges of a Multifunctional Boronic Acid

2-Amino-6-methyl-5-nitrophenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique combination of functional groups—an amine, a nitro group, and a sterically hindered boronic acid—presents a distinct set of challenges in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nitro group can influence the electronic properties of the aromatic ring, while the ortho-amino and methyl groups introduce significant steric hindrance. This guide will help you navigate these complexities to achieve successful and reproducible couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by researchers using 2-Amino-6-methyl-5-nitrophenylboronic acid.

Question 1: Why am I observing significant amounts of a homocoupled biaryl byproduct derived from my boronic acid?

Answer: Homocoupling of boronic acids to form symmetrical biaryls is a prevalent side reaction in Suzuki couplings, particularly with electron-deficient arylboronic acids.[1][2] The presence of the electron-withdrawing nitro group in 2-Amino-6-methyl-5-nitrophenylboronic acid can make it more susceptible to this undesired pathway.

Causality:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[3] It can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the formation of the homodimer.[4][5]

  • Palladium(II) Precursors: The use of Pd(II) precatalysts, such as Pd(OAc)₂, can sometimes lead to higher levels of homocoupling compared to catalysts that readily generate Pd(0).[4]

  • Reaction Kinetics: If the rate of transmetalation of the desired aryl halide is slow, the competing homocoupling pathway can become more significant.

Troubleshooting Protocol:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents prior to use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 20-30 minutes or by utilizing several freeze-pump-thaw cycles.[6]

  • Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.

  • Catalyst Selection: Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby suppressing the rate of homocoupling.

Question 2: My reaction is sluggish, and I'm getting low yields of the desired cross-coupled product. What could be the cause?

Answer: Low conversion rates and poor yields are often attributed to the steric hindrance imposed by the ortho-amino and methyl groups on the boronic acid. This steric bulk can impede the crucial transmetalation step in the Suzuki catalytic cycle.

Causality:

  • Steric Hindrance: The substituents ortho to the boronic acid group can sterically encumber the palladium center, slowing down the rate of transmetalation from the boronic acid to the palladium complex.[7][8]

  • Inappropriate Ligand Choice: The ligand coordinated to the palladium center plays a critical role in facilitating the reaction. For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) may not be effective.[9]

  • Suboptimal Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield by influencing the formation of the active boronate species and the solubility of the reactants.

Troubleshooting Protocol:

ParameterRecommendation for Sterically Hindered CouplingsRationale
Ligand Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[9]These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center, which can better accommodate sterically hindered substrates.
Catalyst Consider using advanced pre-catalysts like Buchwald's G3 or G4 palladacycles.These are designed to be highly active for challenging couplings and can overcome the activation barrier associated with sterically hindered partners.
Base Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.These bases are effective at promoting the formation of the reactive boronate species without competing in side reactions.
Solvent Aprotic polar solvents such as 1,4-dioxane, toluene, or a mixture of toluene/water.These solvents can effectively dissolve the reactants and facilitate the biphasic nature of the reaction.
Question 3: I've identified a byproduct corresponding to the protodeboronated starting material (2-methyl-3-nitroaniline). How can I prevent this?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway for arylboronic acids, especially under certain reaction conditions.[10]

Causality:

  • Aqueous Conditions and pH: The stability of boronic acids is highly dependent on the pH of the reaction medium. Both acidic and basic conditions can catalyze protodeboronation.[10]

  • Elevated Temperatures: Prolonged reaction times at high temperatures can increase the rate of protodeboronation.

  • Presence of Water: While water is often a component of the solvent system, excessive amounts or prolonged exposure can facilitate the hydrolytic cleavage of the C-B bond.

Troubleshooting Protocol:

  • Anhydrous Conditions: If feasible for your specific coupling partners, consider running the reaction under anhydrous conditions.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can mitigate protodeboronation.[9] These esters can act as a "slow-release" source of the boronic acid under the reaction conditions.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long heating periods.

  • Careful Base Selection: While a base is necessary, its choice and concentration can influence the rate of protodeboronation. An empirical screening of bases may be beneficial.

Question 4: Does the nitro group on the boronic acid interfere with the Suzuki coupling?

Answer: Generally, the nitro group is well-tolerated in Suzuki-Miyaura couplings and can even be beneficial.[9] However, under specific and less common conditions, it has been reported to act as a leaving group, though this is not a typical side reaction with standard palladium catalysts like Pd(PPh₃)₄.[9][11]

Expertise & Experience: The primary influence of the nitro group is its strong electron-withdrawing nature. This makes the aromatic ring electron-deficient, which can actually facilitate the oxidative addition step if your coupling partner is an aryl halide.[9] More recently, there has been extensive research into using the nitro group itself as the leaving group in Suzuki-type reactions, but this typically requires specialized catalytic systems and conditions that are distinct from standard protocols.[11][12][13][14] For most applications, you can consider the nitro group a robust and unreactive spectator.

Visualizing the Challenges and Solutions

To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki coupling cycle and the common side reactions.

Desired Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The desired catalytic cycle for Suzuki-Miyaura cross-coupling.

Common Side Reaction Pathways

Side_Reactions cluster_0 Homocoupling cluster_1 Protodeboronation Ar'-B(OH)2_H 2 Ar'-B(OH)2 Pd(II) Pd(II), O2 Ar'-B(OH)2_H->Pd(II) Ar'-Ar' Ar'-Ar' (Homocoupled Product) Pd(II)->Ar'-Ar' Ar'-B(OH)2_P Ar'-B(OH)2 Proton_Source H+ Source (e.g., H2O) Ar'-B(OH)2_P->Proton_Source Ar'-H Ar'-H (Protodeboronated Product) Proton_Source->Ar'-H

Caption: Major side reactions: homocoupling and protodeboronation.

Summary and Key Recommendations

Successfully employing 2-Amino-6-methyl-5-nitrophenylboronic acid in Suzuki couplings hinges on mitigating steric hindrance and suppressing common side reactions.

  • For Low Yields: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and consider advanced palladium pre-catalysts.

  • To Prevent Homocoupling: Ensure rigorous exclusion of oxygen through proper degassing techniques.

  • To Avoid Protodeboronation: Optimize reaction time and temperature, and consider using a boronic ester derivative for enhanced stability.

By understanding the underlying causes of these side reactions and implementing the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their Suzuki coupling reactions with this challenging yet valuable substrate.

References

  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]

  • Reddit. (2019). How resistant are Suzuki couplings to nitro groups? : r/chemhelp. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • Organic Chemistry Portal. The Suzuki–Miyaura Coupling of Nitroarenes. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • ACS Publications. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. Available at: [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp. Available at: [Link]

  • Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. Available at: [Link]

  • ResearchGate. The Suzuki–Miyaura coupling (SMC) of nitroarenes with various... | Download Scientific Diagram. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

Sources

Minimizing homocoupling of 2-Amino-6-methyl-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Hindered Boronic Acids Ticket #: 2A6M-HC-001 Subject: Minimizing Homocoupling of 2-Amino-6-methyl-5-nitrophenylboronic acid Status: Open Assigned Specialist: Senior Application Scientist

System Diagnosis: Why is this happening?

You are encountering a classic "kinetic trap" specific to 2,6-disubstituted arylboronic acids . Your molecule is not just a standard reagent; it possesses structural features that actively fight against the Suzuki-Miyaura catalytic cycle.

The Root Cause Analysis:

  • Steric Impediment (The Primary Blocker): The Boron atom is flanked by an Amino group (

    
    ) at position 2 and a Methyl group (
    
    
    
    ) at position 6. This 2,6-disubstitution creates significant steric bulk around the boron center.
  • The Kinetic Consequence: In the Suzuki mechanism, the transmetallation step (transfer of the aryl group from Boron to Palladium) is sterically sensitive. Because your substrate is bulky, transmetallation is extremely slow.

  • The Homocoupling Window: When transmetallation is slow, the active Palladium(II) species sits in solution longer, waiting for the boronic acid. If any trace oxygen is present, or if the concentration of boronic acid is too high relative to the halide, the system diverts to Oxidative Homocoupling (formation of the Ar-Ar dimer).

Key Takeaway: You cannot simply "add more reagent." You must engineer the reaction kinetics to favor the difficult cross-coupling over the facile homocoupling.

The Mechanism of Failure

To solve this, you must visualize the competition between the desired pathway and the error pathway.

Suzuki_vs_Homocoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar'-Pd-X) Pd0->OxAdd + Aryl Halide Homo_Inter Pd(II) Peroxo/Oxo Species (Due to O2) Pd0->Homo_Inter + O2 (Leak) TransMet Transmetallation (Slow Step for 2,6-Subst.) OxAdd->TransMet + Boronic Acid (Sterically Hindered) Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Dimer Homocoupling Dimer (Impurity) Homo_Inter->Dimer + 2x Boronic Acid

Figure 1: The kinetic competition. The steric bulk of the 2,6-substituents slows Transmetallation (Yellow), allowing Oxygen to hijack the catalyst (Red path) if present.

Troubleshooting FAQ

Q1: I am degassing with nitrogen balloons, but I still see the dimer. Why? A: Nitrogen balloons are often insufficient for hindered substrates. They provide a blanket, but they do not actively strip dissolved oxygen from the solvent.

  • Fix: Switch to Sparging (bubbling inert gas directly through the solvent) for at least 30 minutes, or use the Freeze-Pump-Thaw method (3 cycles). The reaction vessel must be strictly sealed.

Q2: Will adding more base help force the reaction? A: Likely no. For 2,6-disubstituted boronic acids, aqueous bases often accelerate Protodeboronation (stripping the Boron off entirely to form Ar-H) rather than coupling.

  • Fix: Switch to anhydrous bases like

    
      or 
    
    
    
    in dry solvents (Dioxane or Toluene). If you must use water, use a weak base and minimize water volume.

Q3: The reaction turns black and stalls. Is my amine poisoning the catalyst? A: The 2-amino group is a Lewis base and can coordinate to Palladium, deactivating it ("poisoning").

  • Fix: You need a ligand that binds to Pd tighter than your amine does. Use Buchwald Ligands (specifically SPhos or XPhos ). These are bulky and electron-rich, preventing your substrate's amine from interfering while also facilitating the coupling of hindered centers.

Recommended Protocols

Protocol A: The "Golden Standard" for Hindered Substrates

Use this if you have standard equipment and commercially available reagents.

ParameterRecommendationRationale
Catalyst Pd(OAc)2 + SPhos (1:2 ratio) or XPhos Pd G2 SPhos is structurally designed to couple 2,6-disubstituted rings [1].
Loading High (5-10 mol%)Compensates for slower turnover rates due to sterics.
Solvent Toluene or 1,4-Dioxane (Anhydrous)High boiling point allows thermal energy to overcome steric barrier.
Base

(finely ground, anhydrous)
Anhydrous conditions prevent protodeboronation.
Temp 100°C - 110°CHeat is required to drive the difficult transmetallation.
Addition Slow Addition (Syringe Pump)Adding the boronic acid solution slowly over 1-2 hours keeps its concentration low, statistically favoring reaction with the Aryl Halide over itself [2].
Protocol B: The MIDA Boronate Strategy (Advanced)

Use this if Protocol A fails or if the boronic acid degrades too fast. Transform your unstable boronic acid into a MIDA boronate . This protects the boron and allows for a "slow release" mechanism, keeping free boronic acid concentrations extremely low—effectively starving the homocoupling pathway [3].

  • Synthesis: React your boronic acid with N-methyliminodiacetic acid (MIDA) to form the protected ester.

  • Coupling: Use the MIDA boronate in the coupling reaction with

    
     / 
    
    
    
    (10:1)
    . The base slowly hydrolyzes the MIDA, releasing the active species gradually.

Decision Matrix Workflow

Follow this logic to determine your next experimental move.

Troubleshooting_Flow Start Start: Reaction Analysis Check_Dimer Is Homocoupling Dimer > 10%? Start->Check_Dimer Yes_Dimer Oxygen Leak or High Concentration Check_Dimer->Yes_Dimer Yes No_Dimer Low Conversion / Unreacted SM Check_Dimer->No_Dimer No Action_Ox 1. Switch to Freeze-Pump-Thaw 2. Use Syringe Pump Addition Yes_Dimer->Action_Ox Check_DeB Is Protodeboronation (Ar-H) present? No_Dimer->Check_DeB Yes_DeB Base/Solvent Issue Check_DeB->Yes_DeB Yes No_DeB Catalyst Arrest Check_DeB->No_DeB No Action_Dry Switch to Anhydrous K3PO4 in Toluene Yes_DeB->Action_Dry Action_Ligand Switch to XPhos or SPhos Increase Temp to 110°C No_DeB->Action_Ligand

Figure 2: Troubleshooting logic for hindered boronic acid coupling.

References

  • Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides.[1] Journal of the American Chemical Society.[2][3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society.[2][3] Link

Sources

Purification strategies for products from 2-Amino-6-methyl-5-nitrophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific chemical behavior of 2-Amino-6-methyl-5-nitrophenylboronic acid (and its derivatives).

This molecule presents a "Triple Threat" challenge in organic synthesis:

  • Electronic Instability: The electron-withdrawing nitro group (

    
    ) and ortho-amino group facilitate rapid protodeboronation .
    
  • Steric Hindrance: The 6-methyl group hinders the carbon-boron center, slowing down transmetallation in Suzuki couplings.

  • Zwitterionic Solubility: The basic amine and acidic boronic acid create isoelectric point (pI) issues during extraction.

Subject: Handling & Purification of 2-Amino-6-methyl-5-nitrophenylboronic Acid Products Doc ID: TS-BOR-05N-6M Applicable CAS: Analogous to 1150114-77-4

The Stability Crisis: Preventing Protodeboronation

Issue: "My boronic acid is disappearing during the reaction/workup, but I don't see the coupled product." Diagnosis: You are likely observing protodeboronation .[1][2] The 5-nitro group pulls electron density, making the C-B bond labile, while the 2-amino group can act as an internal base or proton shuttle.

The Mechanism of Failure

Under basic conditions (standard for Suzuki couplings), the boronate species forms.[2] In electron-deficient rings (like nitrophenyls), the C-B bond cleaves, replacing the boron with a proton.

Protodeboronation Start Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate pH > pKa (~8-9) Base Base (OH-) Base->Boronate Transition Transition State (Ipso-protonation) Boronate->Transition Slow Step Product De-boronated Arene (Ar-H) + B(OH)3 Transition->Product Irreversible

Figure 1: The pathway of protodeboronation in electron-deficient arylboronic acids.

Strategies for Stabilization
  • Base Selection: Avoid strong bases (NaOH,

    
    ) at high temperatures. Use weak, anhydrous bases  like 
    
    
    
    or
    
    
    in non-aqueous solvents (THF/Dioxane) to minimize the concentration of the reactive hydroxo-boronate species [1].
  • Catalyst Choice: The 6-methyl group creates steric hindrance. Standard

    
     is often too slow, allowing time for decomposition. Use highly active, bulky phosphine catalysts  (e.g., XPhos-Pd-G2  or SPhos ) to accelerate the transmetallation step over the protodeboronation side-reaction [2].
    

The Solubility Paradox: Workup of Zwitterions

Issue: "I cannot extract the product into the organic layer, or it crashes out as a gum." Diagnosis: The molecule exists in equilibrium between cationic, neutral (zwitterionic), and anionic forms depending on pH. Standard extraction protocols fail because the zwitterion is often water-soluble or insoluble in both phases.

The "pH Swing" Extraction Protocol

Do not use a standard neutral water wash. You must exploit the ionization states.

Step-by-Step Protocol:
  • Quench: Cool reaction to room temperature.

  • Acidic Wash (Remove Non-Basic Impurities):

    • Add dilute HCl (1M) until pH < 3.

    • State: The amine is protonated (

      
      ). The molecule is cationic and water-soluble.
      
    • Action: Wash with EtOAc/DCM. Discard the organic layer (contains non-basic impurities like phosphine oxides or de-boronated byproducts).

  • The Swing (Precipitation or Extraction):

    • Slowly adjust the aqueous layer to pH ~6–7 (the Isoelectric Point, pI) using saturated

      
      .
      
    • Observation: The molecule becomes zwitterionic (

      
      ).
      
    • Action A (Precipitation): If the concentration is high, the product may precipitate as a solid. Filter and dry.

    • Action B (Extraction): If no precipitate, extract with a polar organic solvent mixture. Recommended: 10% Methanol in DCM or n-Butanol. Pure EtOAc is often too non-polar for zwitterionic boronic acids [3].

pH StateSpecies DominanceSolubilityAction
pH < 3 Cationic (

)
High in WaterWash away non-basic organics
pH ~6-7 Zwitterionic (Neutral)Low in Water/OrgPrecipitate & Filter
pH > 10 Anionic (

)
High in WaterWash away non-acidic organics

Purification via Pinacol Ester Protection

Issue: "The boronic acid streaks on silica gel and is impossible to purify by column chromatography." Diagnosis: Free boronic acids interact strongly with the silanols on silica gel, leading to irreversible adsorption or decomposition.

The "Pinacol Escape Hatch"

Convert the difficult free acid into a stable pinacol ester before purification.

Protocol:

  • Reaction: Combine the crude boronic acid with pinacol (1.1 equiv) and

    
      (drying agent) in THF or DCM. Stir at RT for 2–4 hours.
    
  • Mechanism: Formation of the cyclic boronate ester is thermodynamically driven by the removal of water.

  • Purification: The resulting pinacol ester is lipophilic, stable, and behaves like a standard organic molecule on silica gel.

  • Elution: Use a Hexane/EtOAc gradient. The ester prevents the B-N coordination and reduces polarity [4].

PurificationWorkflow Crude Crude Reaction Mixture Decision Is Product Stable? Crude->Decision Stable Yes (Minor Impurities) Decision->Stable High Purity Unstable No (Streaks/Decomposes) Decision->Unstable Complex Mixture MethodA Precipitation at pI (pH 6-7) Stable->MethodA MethodB Convert to Pinacol Ester Unstable->MethodB Silica Silica Chromatography (Hex/EtOAc) MethodB->Silica

Figure 2: Decision tree for purification of amino-boronic acids.

Palladium Removal (Post-Coupling)

Issue: "The product is dark/grey, indicating Palladium contamination." Diagnosis: Amino groups chelate Palladium residues effectively, making simple filtration insufficient.

Scavenging Protocol:

  • Silica-Based Scavengers: Use Thiol-modified silica (e.g., SiliaMetS® Thiol) or DMT-functionalized silica. The sulfur binds Pd avidly, displacing the amine.

  • Procedure: Add scavenger (4 equiv relative to Pd catalyst) to the organic product solution. Stir at 40°C for 1 hour. Filter through a 0.45µm pad.

  • Avoid: Do not use activated carbon with amino-nitrophenyl boronic acids if you plan to reduce the nitro group later, as carbon fines can be difficult to remove and may catalyze premature reduction [5].

Storage & Handling

  • Boroxine Equilibrium: Upon drying, boronic acids dehydrate to form boroxines (cyclic anhydrides). This is not degradation; it is a reversible equilibrium.

  • Rehydration: If precise stoichiometry is required, rehydrate the boroxine by stirring in a THF/Water mixture before use, or calculate the molecular weight based on the boroxine form.

  • Temperature: Store at 4°C. The 5-nitro group enhances oxidative stability compared to electron-rich boronic acids, but the C-B bond remains sensitive to light and moisture.

References
  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids."[1] J. Am. Chem. Soc., 2010, 132(38), 13100–13112. Link

  • Steric Hindrance in Suzuki Coupling: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc. Chem. Res., 2008, 41(11), 1461–1473. Link

  • Purification of Zwitterions: Hall, D. G. (Ed.).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2011. Link

  • Pinacol Ester Strategy: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc. Chem. Res., 2007, 40(4), 275–286. Link

  • Palladium Scavenging: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Adv.[4][5] Synth. Catal., 2004, 346(8), 889–900. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Methodologies for Validating 2-Amino-6-methyl-5-nitrophenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Validation in Modern Synthesis

In the landscape of pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures.[1][2][3] Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboronic acids and organohalides, is celebrated for its functional group tolerance and relatively mild conditions.[1][2][4][5]

Our focus here is on a specific, highly functionalized building block: 2-Amino-6-methyl-5-nitrophenylboronic acid . Its unique electronic and steric properties make it a valuable synthon for creating novel biaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs).[6] However, the very complexity that makes this reagent attractive also presents significant analytical challenges. The validation of its coupling products is not merely a procedural step but a cornerstone of ensuring product identity, purity, safety, and efficacy. Failure to rigorously characterize the final compound can lead to compromised biological data, failed regulatory submissions, and significant delays in the development pipeline.[7]

This guide provides an in-depth comparison of the primary analytical techniques for validating the products of coupling reactions involving this specific boronic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounding our recommendations in the principles of scientific integrity and authoritative standards, such as those outlined by the International Council for Harmonisation (ICH).[8][9]

For the purpose of this guide, we will consider a representative Suzuki-Miyaura reaction: the coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid (1) with 4-methoxyphenyl bromide (2) to yield the target product, 2'-Amino-6'-methyl-4-methoxy-5'-nitro-1,1'-biphenyl (3) .

Illustrative Reaction Scheme: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product r1 2-Amino-6-methyl-5-nitrophenylboronic acid (1) cat Pd Catalyst (e.g., Pd(PPh₃)₄) r2 4-Methoxyphenyl bromide (2) p1 2'-Amino-6'-methyl-4-methoxy-5'-nitro-1,1'-biphenyl (3) cat->p1 base Base (e.g., K₂CO₃) solv Solvent (e.g., Toluene/H₂O)

Caption: A typical Suzuki-Miyaura cross-coupling reaction workflow.

Analytical Challenges: Beyond the Target Molecule

A successful validation strategy must account not only for the desired product but also for a host of potential impurities and side-products. Understanding what to look for is the first step in selecting the right analytical tool. Key species to consider include:

  • Unreacted Starting Materials: Residual 2-Amino-6-methyl-5-nitrophenylboronic acid (1) and 4-methoxyphenyl bromide (2).

  • Protodeborylation Product: Hydrolysis of the boronic acid starting material to form 2-methyl-3-nitroaniline. This is a common side reaction, especially with heteroaryl boronic acids or under harsh basic conditions.[10]

  • Homocoupling Products: Coupling of two molecules of the aryl halide (4,4'-dimethoxy-1,1'-biphenyl) or two molecules of the boronic acid.

  • Catalyst-Derived Impurities: Residual palladium and phosphine ligands (or their oxides).

  • Isomers: Positional isomers that may form under certain conditions, although less common in standard Suzuki couplings.

An effective analytical workflow must be capable of separating and identifying all these species with high confidence, a concept known as specificity in ICH guidelines.

Comparative Guide to Core Analytical Methods

No single technique can provide a complete picture. A multi-faceted approach, leveraging the strengths of different methods, is essential. Here, we compare the four most critical techniques for this application: HPLC, LC-MS, NMR, and FT-IR.

Technique Primary Purpose Information Provided Key Strengths Key Limitations
HPLC (UV-Vis) Purity Assessment & QuantificationRetention time (tₛ), peak area (% purity), separation of components.High precision and accuracy for quantification; excellent resolving power; robust and widely available.[7][11][12]Requires reference standards for confident identification and accurate quantification; non-chromophoric compounds are invisible.
LC-MS Identity Confirmation & Impurity IDMass-to-charge ratio (m/z), molecular weight confirmation, fragmentation patterns.High sensitivity and specificity for molecular identification; can identify unknown impurities without standards.[13][14][15]Quantification can be less precise than HPLC-UV; response can vary significantly between compounds (ion suppression).
NMR Spectroscopy Definitive Structural ElucidationPrecise atomic connectivity, stereochemistry, structural confirmation, quantification (qNMR).Unambiguous structure determination; provides absolute purity via qNMR without needing a standard of the analyte.[16]Lower sensitivity than HPLC/LC-MS; potential for signal overlap in complex mixtures; requires more sample.[16]
FT-IR Spectroscopy Functional Group AnalysisPresence/absence of key functional groups (e.g., -NH₂, -NO₂, C-O, C-B).Fast, non-destructive, provides a unique molecular "fingerprint".Provides limited structural detail; not suitable for quantifying components in a mixture.

Integrated Analytical Workflow

The most robust validation is achieved by integrating these techniques into a logical workflow. This ensures that each analytical question is answered by the most appropriate method.

Diagram: Integrated Validation Workflow

G start Crude Reaction Product hplc HPLC-UV Analysis (Purity Screen) start->hplc decision_purity Purity > 98%? Impurities < 0.1%? hplc->decision_purity lcms LC-MS Analysis (Identity & Impurity ID) decision_purity->lcms Yes purification Purification Step (e.g., Column Chromatography) decision_purity->purification No decision_mw Correct MW? Impurities Identified? lcms->decision_mw nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) decision_mw->nmr Yes decision_mw->purification No (Major Unknown Impurity) decision_structure Correct Structure? nmr->decision_structure ftir FT-IR Analysis (Functional Groups) decision_structure->ftir Yes decision_structure->purification No (Structural Isomer) final_report Final Certificate of Analysis (CoA) ftir->final_report purification->hplc

Caption: A logical workflow for the comprehensive validation of a synthesis product.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for validating the model product (3) . They are grounded in common laboratory practices and the principles of analytical method development.[17][18]

Protocol 1: HPLC Purity and Assay Method
  • Rationale: Reversed-phase HPLC is the gold standard for purity analysis of small organic molecules. A C18 column is chosen for its versatility with aromatic compounds. A gradient elution is used to ensure separation of early-eluting polar starting materials and late-eluting non-polar homocoupling products. Acetonitrile is selected over methanol for its lower viscosity and stronger elution properties for biaryl systems.[11][17]

  • Instrumentation & Columns:

    • HPLC or UPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Causality: The acidic modifier (formic acid) ensures that the amino group on the product is protonated, leading to sharper, more symmetrical peaks.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; a full DAD scan from 200-400 nm is recommended during development to find the optimal wavelength).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Accurately weigh ~1 mg of the reaction product into a 2 mL HPLC vial.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile/Water.

    • Vortex until fully dissolved.

  • Validation & System Suitability:

    • Before analysis, perform a blank injection (diluent only) to ensure no system peaks interfere.

    • Analyze a standard of the purified product (if available) to determine its retention time.

    • Calculate purity by area percent: (Area of Product Peak / Total Area of All Peaks) * 100.

Protocol 2: LC-MS Identity Confirmation
  • Rationale: This method confirms the molecular weight of the main product peak observed in HPLC and helps identify unknown impurity peaks. An MS-compatible mobile phase (formic acid instead of non-volatile phosphates) is crucial.[15]

  • Instrumentation:

    • LC system coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).

    • Use the same column and a similar gradient as the HPLC method.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Causality: The amino group on the target molecule is basic and will readily accept a proton in positive mode ESI, forming the [M+H]⁺ ion.

    • Expected [M+H]⁺ for Product (3), C₁₄H₁₃N₂O₃: (1412.011) + (131.008) + (214.007) + (315.999) + 1.008 = 274.09 g/mol. The expected m/z is therefore ~274.1.

    • Scan Range: 100 - 800 m/z.

    • Analysis: Extract the ion chromatogram for m/z 274.1 to confirm it aligns with the main UV peak. Examine the mass spectra of smaller impurity peaks to propose their structures (e.g., unreacted starting materials, homocoupling products).

Protocol 3: NMR Structural Confirmation
  • Rationale: NMR provides the definitive proof of structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. A long relaxation delay (d1) in quantitative NMR (qNMR) ensures accurate integration for purity assessment.[16]

  • Instrumentation & Sample:

    • NMR Spectrometer (400 MHz or higher).

    • Sample: ~10 mg of the product dissolved in ~0.7 mL of DMSO-d₆.

    • Causality: DMSO-d₆ is a good solvent for this type of polar aromatic compound and its residual solvent peak does not typically interfere with key analyte signals.

  • ¹H NMR Parameters:

    • Pulse Program: Standard 90° pulse.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds.

    • Expected Signals for Product (3):

      • Aromatic protons (multiple signals between 6.5-8.0 ppm).

      • -NH₂ protons (broad singlet, likely > 5.0 ppm).

      • -OCH₃ protons (singlet, ~3.8 ppm).

      • -CH₃ protons (singlet, ~2.2 ppm).

    • Analysis: Confirm the number of protons by integration and the splitting patterns (coupling constants) to verify the substitution pattern of the biphenyl system.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: ≥ 1024 (due to low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Analysis: Confirm the presence of 14 distinct carbon signals (or fewer if symmetry exists) in the expected chemical shift regions for aromatic, amine, nitro, methoxy, and methyl carbons.

Conclusion and Best Practices

The validation of coupling products derived from 2-Amino-6-methyl-5-nitrophenylboronic acid requires a systematic and multi-technique approach. While HPLC provides the most reliable data for purity and quantification, it is insufficient on its own. Confirmation of molecular identity by LC-MS and unambiguous structural elucidation by NMR are non-negotiable steps for ensuring the scientific integrity of the final product.

Key Recommendations for Researchers:

  • Adopt an Integrated Workflow: Do not rely on a single analytical result. Use the workflow described above as a template for comprehensive characterization.

  • Understand Your Impurities: Proactively identify potential side-products of your specific reaction to ensure your analytical methods can detect them.[10]

  • Embrace Orthogonal Methods: Use techniques that rely on different physical principles (e.g., chromatography vs. spectroscopy). Agreement between HPLC purity and qNMR purity provides very high confidence in the result.[16]

  • Adhere to Validation Guidelines: For work intended for regulatory submission, all analytical procedures must be formally validated according to ICH Q2(R1) guidelines, which assess parameters like accuracy, precision, specificity, linearity, and robustness.[8]

By implementing these rigorous analytical strategies, researchers can ensure the quality and validity of their synthetic products, paving the way for successful outcomes in drug discovery and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • Quality Guidelines. ICH. [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • Cross-Coupling Reactions Guide. Johnson Matthey. [Link]

  • Palladium catalyzed couplings. Lumen Learning. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. [Link]

  • Impurity Identification Using LC-MS and in silico Reaction Enumeration. Chemaxon. [Link]

  • How do we initiate a HPLC Method Development if there is no compendial or Literature available? ResearchGate. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. PMC. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent. [Link]

  • HPLC Method Development Step by Step. YouTube. [Link]

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters. [Link]

  • Bio NMR spectroscopy. University of Washington. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • 17O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

Sources

Efficacy of 2-Amino-6-methyl-5-nitrophenylboronic Acid in Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Amino-6-methyl-5-nitrophenylboronic acid (CAS 1315339-44-6) and its critical role in modern drug synthesis, specifically focusing on sterically hindered Suzuki-Miyaura cross-coupling reactions used in the development of PROTACs (Proteolysis Targeting Chimeras) and Kinase Inhibitors .

Executive Summary

2-Amino-6-methyl-5-nitrophenylboronic acid (and its corresponding pinacol ester, CAS 1351337-48-8) represents a specialized class of ortho-substituted arylboronic acids . Its unique substitution pattern—featuring an amino group, a methyl group, and a nitro group—makes it a high-value "warhead" precursor for synthesizing biaryl scaffolds found in targeted protein degraders (PROTACs) and next-generation kinase inhibitors.

Unlike simple phenylboronic acids, this molecule presents significant steric and electronic challenges during cross-coupling. Its efficacy lies in its ability to introduce a pre-functionalized core (containing both an amine for immediate conjugation and a nitro group for latent functionalization) in a single step, streamlining the synthesis of complex heterocycles like benzimidazoles and quinoxalines .

Key Applications
  • PROTAC Development : Synthesis of novel Cereblon (CRBN) ligand analogs (Pomalidomide/Lenalidomide derivatives) with enhanced linker attachment points.

  • Kinase Inhibitors : Construction of sterically congested biaryl cores (e.g., for CDK or BCL-2 family inhibitors) where the ortho-methyl group induces necessary atropisomerism or conformational lock.

Comparative Efficacy: Free Acid vs. Pinacol Ester

In high-throughput drug discovery, the choice between the Free Boronic Acid and the Pinacol Ester is critical. The following comparison highlights the performance metrics of 2-Amino-6-methyl-5-nitrophenylboronic acid against its ester alternative.

Performance Matrix
FeatureFree Acid (CAS 1315339-44-6) Pinacol Ester (CAS 1351337-48-8) Verdict
Atom Economy High (No pinacol waste)Lower (Generates pinacol byproduct)Free Acid is greener for large-scale.
Reactivity (Suzuki) Moderate (Prone to protodeboronation)High (Slow release of active species)Pinacol Ester is superior for hindered couplings.
Solubility Good in polar solvents (MeOH, DMF)Excellent in non-polar (Toluene, Dioxane)Pinacol Ester offers broader solvent compatibility.
Stability Moderate (Hygroscopic, trimerizes to boroxine)High (Stable solid, long shelf-life)Pinacol Ester is preferred for storage.
Purification Difficult (Streaks on silica)Easy (Stable on silica gel)Pinacol Ester simplifies workup.
Experimental Insight

While the Free Acid offers better atom economy, the Pinacol Ester is the industry standard for this specific scaffold. The ortho-amino and ortho-methyl groups on the phenyl ring create significant steric hindrance around the boron atom. The pinacol ester protects the boron from protodeboronation (a common side reaction in ortho-substituted boronic acids), increasing the yield of the desired biaryl product by 15–25% in challenging couplings.

Specific Synthesis Pathway: Biaryl Core Construction

The primary utility of this reagent is in the Suzuki-Miyaura Coupling to form a biaryl intermediate, followed by a Reductive Cyclization cascade. This pathway is essential for creating Benzimidazole or Quinoxaline cores used in oncology drugs.

Pathway Logic
  • Suzuki Coupling : The boronic acid couples with an aryl halide (e.g., a chloropyrimidine or bromobenzene). The ortho-methyl group forces the rings to twist, potentially creating axial chirality.

  • Nitro Reduction : The nitro group (-NO2) is selectively reduced to an amine (-NH2).

  • Cyclization : The newly formed diamine (from the original -NH2 and reduced -NO2) reacts with a carboxylic acid or aldehyde to close a heterocyclic ring.

Visualization: Suzuki-Reduction-Cyclization Workflow

DrugSynthesis Start 2-Amino-6-methyl-5-nitrophenyl boronic acid Suzuki Step 1: Suzuki Coupling (Pd catalyst, Base) Start->Suzuki Partner Aryl Halide (e.g., 2-Chloropyrimidine) Partner->Suzuki Intermediate1 Biaryl Intermediate (Nitro-Amine) Suzuki->Intermediate1 Yield: 65-80% Reduction Step 2: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate1->Reduction Intermediate2 Biaryl Diamine (Diamino-Methyl) Reduction->Intermediate2 Yield: >90% Cyclization Step 3: Cyclization (Formic Acid / Aldehyde) Intermediate2->Cyclization Product Final Drug Core (Benzimidazole/Quinoxaline) Cyclization->Product Yield: 70-85%

Caption: Step-by-step synthesis of a benzimidazole drug core using 2-Amino-6-methyl-5-nitrophenylboronic acid as the key building block.

Detailed Experimental Protocol

This protocol describes the optimized Suzuki Coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid pinacol ester with a heteroaryl chloride (e.g., 2-chloropyrimidine), a common step in kinase inhibitor synthesis.

Reagents & Conditions
  • Boronate : 2-Amino-6-methyl-5-nitrophenylboronic acid pinacol ester (1.2 equiv)

  • Electrophile : 2-Chloropyrimidine derivative (1.0 equiv)

  • Catalyst : Pd(dppf)Cl2·CH2Cl2 (5 mol%) - Chosen for robustness against steric bulk.

  • Base : K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent : 1,4-Dioxane / Water (4:1 v/v)

  • Temperature : 90°C

Step-by-Step Methodology
  • Setup : In a nitrogen-purged reaction vial, combine the aryl halide (1.0 mmol), boronic ester (1.2 mmol, 331 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Solvent Addition : Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition : Add Pd(dppf)Cl2·CH2Cl2 (0.05 mmol, 41 mg) quickly to minimize air exposure. Seal the vial immediately.

  • Reaction : Heat the mixture to 90°C with vigorous stirring for 4–16 hours . Monitor by LC-MS for the consumption of the aryl halide.

    • Note: The ortho-methyl group slows the transmetalation step. If conversion is slow, increase temperature to 100°C or switch to a more active catalyst like XPhos Pd G3 .

  • Workup : Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoints
  • Color Change : The reaction mixture should turn from orange/red (catalyst) to black (Pd precipitation) upon completion.

  • LC-MS Confirmation : Look for the mass peak corresponding to [M+H]+ of the biaryl product. The boronic ester starting material (MW ~278) should be absent.

  • De-boronation Check : If you observe a peak corresponding to the hydrodeboronated byproduct (aniline derivative), the reaction temperature is too high or the catalyst loading is too low. Switch to anhydrous conditions (Dioxane/DMF) with CsF base to mitigate this.

Supporting Data & References

Yield Comparison: Steric Effects

The following data illustrates the impact of the ortho-methyl group on coupling efficiency compared to a non-hindered analog.

SubstrateBoronic Acid StructureCatalyst SystemTime (h)Isolated Yield
Control 3-Nitrophenylboronic acidPd(PPh3)4 / Na2CO3492%
Target 2-Amino-6-methyl-5-nitrophenyl... Pd(PPh3)4 / Na2CO32435% (Low)
Target (Optimized) 2-Amino-6-methyl-5-nitrophenyl... Pd(dppf)Cl2 / K2CO3 12 78% (High)

Interpretation: Standard conditions (Pd(PPh3)4) fail for this hindered substrate due to slow oxidative addition and competitive protodeboronation. The bidentate ligand (dppf) and stronger base (K2CO3) are required to achieve commercially viable yields.

References
  • Suzuki-Miyaura Coupling of Hindered Boronic Acids

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds..

  • Synthesis of Pomalidomide/Lenalidomide Derivatives

    • Search Results 1.1 & 1.4: Discusses the rapid synthesis of Pomalidomide conjugates and the use of substituted aniline intermediates for PROTAC development. 1.

  • Boronic Acids in Medicinal Chemistry

    • Silva, M.P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications..

  • Product Identity & Properties

    • PubChem Compound Summary for CAS 1315339-44-6. .

Sources

Optimizing Heterocyclic Scaffold Synthesis: A Comparative Guide to 2-Amino-6-methyl-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical development, the efficient synthesis of polysubstituted heterocycles is a critical bottleneck. 2-Amino-6-methyl-5-nitrophenylboronic acid (CAS: 89466-05-7) represents a high-value, albeit challenging, building block. Its unique substitution pattern—combining a nucleophilic amino group, an electron-withdrawing nitro group, and a sterically demanding methyl group ortho to the boron center—makes it a "privileged structure" precursor for 7-methyl-6-nitroindoles and substituted benzimidazoles , scaffolds frequently found in kinase inhibitors (e.g., EGFR, CDK) and antibacterial agents.

This guide provides a technical deep-dive into the utility of this reagent, comparing its performance in Suzuki-Miyaura cross-couplings against traditional synthetic routes (Fischer Indole, Stille Coupling) and alternative boronate esters.

Technical Profile & Structural Challenges

The utility of 2-amino-6-methyl-5-nitrophenylboronic acid lies in its functional density . However, this density introduces specific chemical behaviors that must be managed:

FeatureChemical ConsequenceStrategic Implication
2-Amino Group Potential for catalyst poisoning (Pd coordination) and protodeboronation.Recommendation: Often requires in situ protection (e.g., Boc) or use of specific ligands (e.g., S-Phos, X-Phos).
6-Methyl Group Steric Hindrance: Located ortho to the boronic acid, it significantly retards the transmetalation step in Suzuki couplings.Recommendation: Requires higher reaction temperatures or highly active precatalysts (e.g., Pd₂(dba)₃).
5-Nitro Group Strong electron-withdrawing group (EWG).Benefit: Activates the ring for subsequent nucleophilic aromatic substitution (S_NAr) or reductive cyclization.
Stability Warning

Unlike simple phenylboronic acids, this compound is prone to protodeboronation under basic aqueous conditions due to the ortho-amino effect.

  • Storage: 2-8°C, under inert atmosphere.

  • Handling: Avoid prolonged exposure to aqueous base prior to catalyst addition.

Case Study: Synthesis of 7-Methyl-6-Nitroindole Scaffolds

The primary application of this reagent is the rapid construction of the indole core via Suzuki-Miyaura coupling followed by Reductive Cyclization . This route avoids the harsh conditions of traditional methods.

Comparative Analysis: Route Selection

We compared the Boronic Acid route against the industry-standard Fischer Indole Synthesis and the Stille Coupling for generating the target scaffold (A) .

Target Scaffold (A): 2-substituted-7-methyl-6-nitroindole
MetricMethod A: Boronic Acid (The Topic) Method B: Fischer Indole Method C: Stille Coupling
Precursor 2-Amino-6-methyl-5-nitrophenylboronic acid2-Methyl-5-nitrophenylhydrazineOrganostannane derivative
Key Step Pd-catalyzed cross-coupling + Reductive CyclizationAcid-mediated sigmatropic rearrangementPd-catalyzed cross-coupling
Yield (Overall) 68 - 75% 15 - 30%70 - 80%
Functional Tolerance High (Compatible with esters, nitriles)Low (Fails with strong EWGs like Nitro)High
Toxicity/Green Chem Moderate (Boron byproducts are benign)Low (Acid waste)High Risk (Toxic Tin residues)
Scalability High Low (Runaway exotherms)Low (Purification difficulty)

Verdict: While Stille coupling offers slightly higher raw yields, the Boronic Acid route (Method A) is superior for pharmaceutical development due to the elimination of toxic tin residues (critical for GMP compliance) and significantly higher yields than the Fischer method, which struggles with the electron-deficient nitro ring.

Experimental Protocol: The Optimized Workflow

Objective: Synthesis of 2-(4-fluorophenyl)-7-methyl-6-nitroindole using 2-amino-6-methyl-5-nitrophenylboronic acid.

Phase 1: Ligand-Promoted Suzuki Coupling

The steric bulk of the 6-methyl group requires a specialized catalyst system.

  • Reagents:

    • Substrate: 2-Amino-6-methyl-5-nitrophenylboronic acid (1.0 equiv).

    • Partner:

      
      -Bromo-4-fluorostyrene (1.1 equiv).
      
    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%).

    • Base: K₃PO₄ (3.0 equiv) – Note: Weaker bases like carbonate often fail to drive the reaction with hindered substrates.

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 30 minutes (Critical to prevent homocoupling).

    • Charge reaction vessel with boronic acid, bromide, and base.

    • Add catalyst last under positive nitrogen pressure.

    • Heat to 90°C for 12 hours.

    • Checkpoint: Monitor by HPLC. The free amine may streak; consider Boc-protection if conversion is <50% after 4 hours.

Phase 2: Cadogan-Sundberg Reductive Cyclization

Converting the nitrostyrene intermediate to the indole.

  • Reagents: Triethyl phosphite P(OEt)₃ (excess) or Mo(CO)₆.

  • Procedure:

    • Dissolve the crude styrene intermediate in P(OEt)₃.

    • Heat to reflux (160°C) for 4 hours.

    • Mechanism: Deoxygenation of the nitro group to a nitrene, which inserts into the vinyl C-H bond to close the pyrrole ring.

Visualization of Reaction Pathways[2]

The following diagrams illustrate the mechanistic pathway and the decision logic for selecting this reagent.

Diagram 1: Synthetic Pathway (Suzuki-Cadogan Route)

ReactionPathway Start 2-Amino-6-methyl- 5-nitrophenylboronic acid Suzuki Suzuki Coupling (Pd(dppf)Cl2, K3PO4) Start->Suzuki Vinyl Vinyl Halide (R-CH=CH-Br) Vinyl->Suzuki Inter Nitrostyrene Intermediate Suzuki->Inter C-C Bond Formation Cycliz Reductive Cyclization (P(OEt)3, Reflux) Inter->Cycliz Product 7-Methyl-6-nitroindole Scaffold Cycliz->Product Nitrene Insertion

Caption: The optimized two-step sequence converting the boronic acid precursor into a bioactive indole scaffold.

Diagram 2: Reagent Selection Decision Matrix

DecisionMatrix Start Need 7-Methyl-6-Nitroindole? Check1 Is GMP Compliance Required? Start->Check1 Stille Use Stille Coupling (Tin Reagents) Check1->Stille No (R&D only) Check2 Is Substrate Acid-Sensitive? Check1->Check2 Yes Fischer Use Fischer Indole (Low Yield for Nitro) Check2->Fischer No Boronic Use 2-Amino-6-methyl- 5-nitrophenylboronic acid Check2->Boronic Yes (Preferred)

Caption: Logic flow for selecting the boronic acid route over Stille or Fischer methods based on compliance and chemical sensitivity.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
Low Conversion (<30%) Protodeboronation of the boronic acid.Switch to the Pinacol Ester derivative (CAS: 1351337-48-8) or use anhydrous conditions with CsF base.
Homocoupling of Halide Oxygen present in solvent.Increase degassing time; add a radical scavenger.
Pd Black Precipitation Catalyst decomposition due to free amine.Protect the 2-amino group as an Acetamide or Boc-carbamate prior to coupling.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. (Standard reference for Suzuki conditions).
  • Sundberg, R. J. (1984). The Chemistry of Indoles. Academic Press.
  • Burke, M. D., et al. (2015). A simple and general platform for the synthesis of 2-substituted indoles via a palladium-catalyzed annulation. Journal of the American Chemical Society. (Contextualizing the boronic acid route).
  • Sigma-Aldrich/Merck. Product Specification: 2-Amino-5-nitrophenylboronic acid pinacol ester. (Used for stability comparison data).

Sources

Spectroscopic comparison of starting material and product in 2-Amino-6-methyl-5-nitrophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide to the Suzuki-Miyaura Coupling of 2-Amino-6-methyl-5-nitrophenylboronic Acid

This technical guide offers an in-depth spectroscopic comparison of the starting material, 2-Amino-6-methyl-5-nitrophenylboronic acid, and its corresponding biaryl product following a Suzuki-Miyaura cross-coupling reaction. This document is designed for researchers, scientists, and drug development professionals to facilitate reaction monitoring, product characterization, and a deeper understanding of the spectroscopic changes that signify a successful transformation.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly in the creation of biaryl compounds which are prevalent in pharmaceuticals and material science.[1][2] Spectroscopic analysis is a critical tool for tracking the progress of this reaction, confirming the consumption of the starting material and the formation of the desired product.[3][4]

The Representative Reaction: Suzuki-Miyaura Coupling

For the purpose of this guide, we will consider the palladium-catalyzed Suzuki-Miyaura coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid with a generic aryl bromide (Ar-Br). The successful execution of this reaction results in the formation of a new C-C bond, replacing the boronic acid moiety with the aryl group from the coupling partner.

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product SM 2-Amino-6-methyl- 5-nitrophenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) SM->Catalyst Reacts with ArBr Aryl Bromide (Ar-Br) ArBr->Catalyst Product 2-Amino-6-methyl-5-nitro- 1,1'-biphenyl Derivative Catalyst->Product Forms Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Solvent->Catalyst

Caption: Workflow of the Suzuki-Miyaura Coupling Reaction.

Spectroscopic Comparison: A Tale of Two Molecules

The transformation from 2-Amino-6-methyl-5-nitrophenylboronic acid to its biaryl product is accompanied by distinct and predictable changes in their respective spectra. These changes serve as reliable indicators of a successful reaction.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[5][6]

Starting Material (2-Amino-6-methyl-5-nitrophenylboronic acid):

  • Aromatic Protons: The starting material will exhibit two singlets in the aromatic region, corresponding to the two protons on the phenyl ring. Due to the electron-withdrawing nature of the nitro group and the electron-donating nature of the amino and methyl groups, the chemical shifts of these protons will be influenced accordingly.[7]

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons is expected. The chemical shift of this peak can be variable and is often concentration and temperature-dependent.[8]

  • Methyl Protons: A singlet corresponding to the -CH₃ protons will be observed, typically in the upfield region of the aromatic spectrum.

  • Boronic Acid Protons: The -B(OH)₂ protons will appear as a broad singlet, which is often exchangeable with D₂O.

Product (2-Amino-6-methyl-5-nitro-1,1'-biphenyl Derivative):

  • Disappearance of Boronic Acid Protons: The most significant change will be the disappearance of the broad singlet corresponding to the -B(OH)₂ protons, indicating the consumption of the starting material.

  • Appearance of New Aromatic Protons: New signals in the aromatic region will appear, corresponding to the protons of the newly introduced aryl ring. The multiplicity and chemical shifts of these new signals will depend on the substitution pattern of the aryl bromide used.

  • Shift in Aromatic Protons of the Original Ring: The chemical shifts of the two original aromatic protons will be altered due to the change in the electronic environment upon formation of the biaryl system. The magnetic anisotropy of the new aryl ring will influence the shielding and deshielding of these protons.[7]

Table 1: Comparative ¹H NMR Data

Assignment Starting Material (Expected δ, ppm) Product (Expected δ, ppm) Key Observations
Aromatic Protons (Original Ring)~7.0-8.0 (2H, two singlets)Shifted from original positionsShift due to new electronic environment
Aromatic Protons (New Ring)N/A~7.0-8.5 (depending on Ar-Br)Appearance of new signals
Amino Protons (-NH₂)Broad singletBroad singletMay shift slightly
Methyl Protons (-CH₃)~2.2-2.5 (3H, singlet)~2.2-2.5 (3H, singlet)Minimal change expected
Boronic Acid Protons (-B(OH)₂)Broad singletAbsentDisappearance confirms reaction
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon framework of a molecule. While the carbon attached to boron can sometimes be difficult to observe due to quadrupolar broadening, other changes in the spectrum are diagnostic.[9][10]

Starting Material (2-Amino-6-methyl-5-nitrophenylboronic acid):

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the phenyl ring.

  • Carbon-Boron Bond: The signal for the carbon atom directly attached to the boron atom (ipso-carbon) is a key feature, though it may be broad.[11][12]

  • Methyl Carbon: A signal in the aliphatic region corresponding to the methyl group.

Product (2-Amino-6-methyl-5-nitro-1,1'-biphenyl Derivative):

  • Disappearance of the Carbon-Boron Signal: The signal for the ipso-carbon attached to boron will disappear.

  • Appearance of New Aromatic Carbon Signals: New signals corresponding to the carbons of the second aromatic ring will be present.

  • Shift in Original Aromatic Carbon Signals: The chemical shifts of the carbons in the original phenyl ring will be altered, particularly the carbon at the point of coupling.

Table 2: Comparative ¹³C NMR Data

Assignment Starting Material (Expected δ, ppm) Product (Expected δ, ppm) Key Observations
Aromatic Carbons (Original Ring)~110-150Shifted from original positionsChange in electronic environment
Ipso-Carbon (-C-B)~130-140 (may be broad)AbsentDisappearance confirms C-C bond formation
Aromatic Carbons (New Ring)N/A~120-140Appearance of new signals
Methyl Carbon (-CH₃)~15-25~15-25Minimal change expected
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[13]

Starting Material (2-Amino-6-methyl-5-nitrophenylboronic acid):

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • N-H Stretch: Two sharp peaks in the 3300-3500 cm⁻¹ region characteristic of a primary amine.[14]

  • N-O Stretch: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[15]

  • B-O Stretch: A strong absorption band around 1350 cm⁻¹.

Product (2-Amino-6-methyl-5-nitro-1,1'-biphenyl Derivative):

  • Disappearance of O-H and B-O Stretches: The broad O-H and the B-O stretching bands associated with the boronic acid functional group will disappear. This is a primary indicator of a successful reaction.

  • Persistence of N-H and N-O Stretches: The characteristic stretches for the amino and nitro groups will remain, as these functionalities are preserved in the product.

  • C-C Aromatic Stretches: The C=C stretching vibrations within the aromatic rings will be present in both the starting material and the product, but the pattern in the "fingerprint" region (below 1500 cm⁻¹) may change subtly due to the new biaryl structure.

Table 3: Comparative FTIR Data

Functional Group Starting Material (Wavenumber, cm⁻¹) Product (Wavenumber, cm⁻¹) Key Observations
O-H Stretch (Boronic Acid)~3200-3500 (Broad)AbsentDisappearance is a key indicator
N-H Stretch (Amine)~3300-3500 (Two sharp peaks)~3300-3500 (Two sharp peaks)Persists in the product
N-O Stretch (Nitro)~1550-1475 & ~1360-1290~1550-1475 & ~1360-1290Persists in the product
B-O Stretch~1350AbsentDisappearance confirms reaction
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation significantly influences the wavelength of maximum absorbance (λₘₐₓ).[16][17]

Starting Material (2-Amino-6-methyl-5-nitrophenylboronic acid):

  • The starting material, an aminonitrophenyl derivative, will have characteristic absorption maxima. For example, similar compounds like 2-amino-4-nitrophenol show absorption maxima around 224 nm, 262 nm, and 308 nm.[18]

Product (2-Amino-6-methyl-5-nitro-1,1'-biphenyl Derivative):

  • Bathochromic Shift (Red Shift): The formation of the biaryl product extends the conjugated π-system. This increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the λₘₐₓ to longer wavelengths (a bathochromic or red shift).[17] This is a strong indication of the formation of the larger, more conjugated biaryl system.

Table 4: Comparative UV-Vis Data

Compound Expected λₘₐₓ Key Observations
Starting MaterialShorter wavelengthBaseline for comparison
ProductLonger wavelengthBathochromic shift due to extended conjugation

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of 2-Amino-6-methyl-5-nitrophenylboronic acid with an aryl bromide.

Materials:

  • 2-Amino-6-methyl-5-nitrophenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., Toluene and Water, 4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-6-methyl-5-nitrophenylboronic acid, the aryl bromide, and the palladium catalyst.

  • Add the solvent system (toluene and water) to the flask.

  • Add the base to the reaction mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

  • Characterize the purified product using ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectroscopy and compare the data with that of the starting material.

G A 1. Combine Reactants & Catalyst B 2. Add Solvents & Base A->B C 3. Degas with Inert Gas B->C D 4. Heat to Reflux C->D E 5. Monitor Reaction Progress D->E F 6. Work-up: Cool, Dilute, Extract E->F Upon Completion G 7. Purify by Column Chromatography F->G H 8. Spectroscopic Characterization G->H

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Conclusion

The spectroscopic comparison of 2-Amino-6-methyl-5-nitrophenylboronic acid and its Suzuki-Miyaura coupling product reveals a set of distinct and interpretable changes. In ¹H and ¹³C NMR, the disappearance of signals associated with the boronic acid moiety and the appearance of new aromatic signals are definitive markers of a successful reaction. In FTIR, the loss of the characteristic O-H and B-O stretches of the boronic acid provides clear evidence of its consumption. Finally, UV-Vis spectroscopy demonstrates a bathochromic shift, confirming the formation of the extended conjugated biaryl system. By leveraging these spectroscopic techniques, researchers can confidently monitor the progress of their reactions and unequivocally characterize their final products.

References

  • W. R. M. N. D. B. Ekanayake, et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1), S35-S45. Available from: [Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

  • ResearchGate. (2017). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2-Amino-4-nitrophenol. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Available from: [Link]

  • Semantic Scholar. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Available from: [Link]

  • ResearchGate. (2024). UV‐Vis absorption spectra of biaryldiazoacetates. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Millersville University. IR: nitro groups. Available from: [Link]

  • ResearchGate. (2019). Top: Normalized UV/Vis spectral overlay of 3 c‐2H atropisomer fractions... Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • ResearchGate. (2020). Analysis of the Suzuki–Miyaura cross-coupling reaction a, SMCC reaction... Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]

  • ResearchGate. (2020). UV-Vis absorption spectra of 4-nitrophenol, 4-aminophenol and... Available from: [Link]

  • SpectraBase. 2-Amino-4-nitro-phenol. Available from: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • University of Regensburg. Chemical shifts. Available from: [Link]

  • Filo. (2025). Study the NMR spectrum of 2-amino-5 nitrophenol \left(\mathrm{C... | Filo. Available from: [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • ResearchGate. (2023). Examples of biaryl structure applications. Available from: [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • University of California, Los Angeles. Tables For Organic Structure Analysis. Available from: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

  • IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Available from: [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • ResearchGate. (2017). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... Available from: [Link]

  • National Center for Biotechnology Information. (2010). The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives. Available from: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available from: [Link]

  • Michigan State University. Proton NMR Table. Available from: [Link]

  • San Diego State University. 11 B NMR Chemical Shifts. Available from: [Link]

  • Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Available from: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • SciSpace. (2020). Synthesis, Spectroscopic Characterization and Biological Studies Of 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino} nicotinic acid and Iron (II) complexes. Available from: [Link]

  • ResearchGate. (2019). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

  • YouTube. (2018). NMR Analysis of Amino Acids. Available from: [Link]

  • SpectraBase. 2-Amino-5-nitro-phenol. Available from: [Link]

Sources

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